molecular formula C6H11Na2O9P B14105271 L-Fucose-1-phosphatedisodiumsalt

L-Fucose-1-phosphatedisodiumsalt

Cat. No.: B14105271
M. Wt: 304.10 g/mol
InChI Key: JQKUFGHFOLJBBD-UHFFFAOYSA-L
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Description

L-Fucose-1-phosphatedisodiumsalt is a useful research compound. Its molecular formula is C6H11Na2O9P and its molecular weight is 304.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Fucose-1-phosphatedisodiumsalt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Fucose-1-phosphatedisodiumsalt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H11Na2O9P

Molecular Weight

304.10 g/mol

IUPAC Name

disodium;2,3,4,5-tetrahydroxyhexanoyl phosphate

InChI

InChI=1S/C6H13O9P.2Na/c1-2(7)3(8)4(9)5(10)6(11)15-16(12,13)14;;/h2-5,7-10H,1H3,(H2,12,13,14);;/q;2*+1/p-2

InChI Key

JQKUFGHFOLJBBD-UHFFFAOYSA-L

Canonical SMILES

CC(C(C(C(C(=O)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of L-Fucose-1-Phosphate in the Salvage Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fucosylation and the Salvage Pathway

L-fucose is a deoxyhexose sugar that plays a critical role in a wide array of biological processes, including cell adhesion, signal transduction, and immune responses.[1] Unlike most other sugars in mammals, L-fucose is an L-sugar. The addition of fucose to glycoproteins and glycolipids, a process known as fucosylation, is a crucial post-translational modification that dictates the function and fate of these molecules.[2] The donor substrate for all fucosylation reactions is GDP-L-fucose, which is synthesized in mammalian cells through two main routes: the de novo pathway and the salvage pathway.[3][4] While the de novo pathway synthesizes GDP-L-fucose from GDP-mannose and accounts for approximately 90% of the total cellular pool, the salvage pathway provides an essential mechanism for recycling free L-fucose.[3][4] This guide will provide an in-depth technical exploration of the lynchpin of the salvage pathway: L-fucose-1-phosphate. We will delve into its enzymatic synthesis, its conversion to the activated sugar donor GDP-L-fucose, the regulation of this pathway, its pathological implications, and key experimental methodologies for its study.

The Core of the Salvage Pathway: L-Fucose-1-Phosphate Metabolism

The salvage pathway is a two-step enzymatic process that converts free L-fucose into the activated sugar nucleotide GDP-L-fucose, ready for use by fucosyltransferases. L-fucose-1-phosphate is the central intermediate in this pathway.

Step 1: Phosphorylation of L-Fucose by Fucokinase (FCSK)

The first committed step of the salvage pathway is the phosphorylation of L-fucose at the C-1 position to form β-L-fucose-1-phosphate. This reaction is catalyzed by the enzyme fucokinase (FCSK) , an ATP-dependent phosphotransferase.[5][6]

Reaction: L-fucose + ATP → β-L-fucose-1-phosphate + ADP

FCSK belongs to the GHMP (galacto-, homoserine, mevalonate, and phosphomevalonate) kinase family.[5] The human FCSK gene is located on chromosome 16.[5]

Step 2: Conversion to GDP-L-Fucose by GDP-L-Fucose Pyrophosphorylase (FPGT)

The newly synthesized L-fucose-1-phosphate is then converted to GDP-L-fucose by the enzyme GDP-L-fucose pyrophosphorylase (FPGT) , also known as fucose-1-phosphate guanylyltransferase.[7][8] This reaction involves the transfer of a guanosine monophosphate (GMP) moiety from guanosine triphosphate (GTP) to L-fucose-1-phosphate, with the release of pyrophosphate.

Reaction: L-fucose-1-phosphate + GTP → GDP-L-fucose + PPi

The human FPGT gene is located on chromosome 1.[7]

cluster_0 L-Fucose Salvage Pathway L-Fucose L-Fucose L-Fucose-1-Phosphate L-Fucose-1-Phosphate L-Fucose->L-Fucose-1-Phosphate Fucokinase (FCSK) GDP-L-Fucose GDP-L-Fucose L-Fucose-1-Phosphate->GDP-L-Fucose GDP-L-Fucose Pyrophosphorylase (FPGT) ATP ATP ADP ADP ATP->ADP GTP GTP PPi PPi GTP->PPi

Fig. 1: The L-Fucose Salvage Pathway

Regulation of the L-Fucose Salvage Pathway

The activity of the salvage pathway is tightly regulated to maintain cellular homeostasis of GDP-L-fucose. This regulation occurs at both the transcriptional and post-translational levels and involves a complex interplay with the de novo synthesis pathway.

Transcriptional Regulation

The expression of the genes encoding the salvage pathway enzymes, FCSK and FPGT, is subject to transcriptional control. Analysis of the promoter region of the FPGT gene has identified potential binding sites for several transcription factors, including p53, c-Myb, and GATA-1, suggesting that its expression may be integrated with various cellular signaling pathways.[5]

Interplay with the De Novo Pathway

Recent studies have revealed a mutual regulatory relationship between the salvage and de novo pathways, challenging the previous notion that they operate independently.[4][9][10] For instance, in cells lacking the de novo pathway enzyme TSTA3, the level of fucokinase was observed to be elevated upon fucose supplementation.[4][10] Conversely, in cells deficient in fucokinase, the protein level of TSTA3 was increased.[4][10] This suggests a compensatory mechanism to maintain the cellular pool of GDP-L-fucose.

Furthermore, the final product of both pathways, GDP-L-fucose, acts as a feedback inhibitor of GDP-mannose 4,6-dehydratase (GMD), the first enzyme of the de novo pathway.[11] This allosteric regulation allows the cell to downregulate de novo synthesis when sufficient fucose is available through the salvage pathway.

cluster_0 Regulatory Network De_Novo_Pathway De Novo Pathway Salvage_Pathway Salvage Pathway De_Novo_Pathway->Salvage_Pathway Mutual Regulation GDP_L_Fucose GDP-L-Fucose De_Novo_Pathway->GDP_L_Fucose Salvage_Pathway->GDP_L_Fucose GDP_L_Fucose->De_Novo_Pathway Feedback Inhibition

Fig. 2: Interplay between De Novo and Salvage Pathways

Pathological Implications of Dysregulated L-Fucose-1-Phosphate Metabolism

Defects in the L-fucose salvage pathway can have significant pathological consequences, leading to a group of rare genetic disorders known as Congenital Disorders of Glycosylation (CDGs).

Congenital Disorders of Glycosylation (CDG)

Mutations in the FCSK gene are the cause of a specific type of CDG known as Congenital Disorder of Glycosylation with Defective Fucosylation 2 (FCSK-CDG).[5] Patients with this disorder exhibit a range of severe symptoms, including developmental delay, seizures, and hypotonia.[6] These clinical manifestations underscore the critical importance of the salvage pathway in providing sufficient GDP-L-fucose for proper glycosylation, particularly in the developing nervous system.

Role in Cancer

Aberrant fucosylation is a well-established hallmark of cancer, contributing to tumor progression, metastasis, and drug resistance.[3] While much of the focus has been on the upregulation of fucosyltransferases, alterations in the fucose salvage pathway also play a significant role. For example, in melanoma, activation of the fucose salvage pathway has been shown to inhibit invadopodia formation and extracellular matrix degradation, suggesting a tumor-suppressive role.[12][13] Conversely, in other cancers, an increased reliance on the salvage pathway may provide a survival advantage to cancer cells. These findings highlight the context-dependent role of the salvage pathway in cancer and suggest that its components may be viable therapeutic targets.

Enzyme Gene Chromosome Associated Diseases Kinetic Parameters (Km)
FucokinaseFCSK16Congenital Disorder of Glycosylation with Defective Fucosylation 2 (FCSK-CDG)L-fucose: ~20 µM
GDP-L-fucose PyrophosphorylaseFPGT1-L-fucose-1-phosphate: Not readily available
Table 1: Key Enzymes of the L-Fucose Salvage Pathway and Associated Information

Experimental Protocols for Studying L-Fucose-1-Phosphate Metabolism

Investigating the L-fucose salvage pathway requires robust and sensitive methods to measure enzyme activities and quantify key metabolites.

Protocol 1: Fucokinase (FCSK) Activity Assay (Radiometric)

This protocol measures the conversion of radiolabeled L-fucose to L-fucose-1-phosphate.

Materials:

  • Cell or tissue lysate

  • Assay buffer: 90 mM MOPS, pH 7.8, 6 mM MgSO₄, 5 mM ATP, 8.33 mM NaF, 3.33 mM DTT

  • L-[³H]fucose (or other suitable radiolabel)

  • DE-81 filter paper

  • Scintillation cocktail and counter

Procedure:

  • Prepare the assay cocktail by mixing the assay buffer with L-[³H]fucose to a final concentration of 20 µM.

  • Initiate the reaction by adding the cell or tissue lysate to the assay cocktail.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto a DE-81 filter paper.

  • Wash the filter papers extensively with water to remove unreacted L-[³H]fucose.

  • Dry the filter papers and measure the radioactivity of the bound L-[³H]fucose-1-phosphate using a scintillation counter.

  • Calculate the enzyme activity based on the amount of product formed over time.

Protocol 2: GDP-L-Fucose Pyrophosphorylase (FPGT) Activity Assay (Coupled Spectrophotometric)

This assay couples the production of pyrophosphate (PPi) to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Purified FPGT or cell lysate

  • Assay buffer: e.g., 50 mM HEPES-KOH, pH 7.5

  • L-fucose-1-phosphate

  • GTP

  • Inorganic pyrophosphatase

  • Pyrophosphate detection kit (e.g., EnzCheck Pyrophosphate Assay Kit)

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-fucose-1-phosphate, and GTP.

  • Add inorganic pyrophosphatase to the mixture to hydrolyze the PPi produced.

  • Add the components of the pyrophosphate detection kit, which typically includes a substrate that is converted to a chromogenic or fluorogenic product in the presence of phosphate.

  • Initiate the reaction by adding the FPGT enzyme source.

  • Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Calculate the enzyme activity based on the rate of product formation.

Protocol 3: Quantification of L-Fucose-1-Phosphate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of intracellular metabolites.

Materials:

  • Cell pellets

  • Extraction solvent (e.g., 80% methanol)

  • LC-MS/MS system with a suitable column (e.g., HILIC or ion-pair reversed-phase)

  • Internal standard (e.g., ¹³C-labeled L-fucose-1-phosphate)

Procedure:

  • Metabolite Extraction: Rapidly quench cellular metabolism and extract metabolites from cell pellets using a cold extraction solvent.

  • Sample Preparation: Centrifuge the extract to pellet cellular debris and transfer the supernatant to a new tube. Dry the supernatant under a stream of nitrogen or by lyophilization.

  • Reconstitution and Analysis: Reconstitute the dried metabolites in a suitable solvent and inject an aliquot onto the LC-MS/MS system.

  • Data Acquisition: Develop a multiple reaction monitoring (MRM) method to specifically detect the parent and fragment ions of L-fucose-1-phosphate and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of L-fucose-1-phosphate and the internal standard to quantify the absolute amount of L-fucose-1-phosphate in the samples.

cluster_0 Experimental Workflow Sample_Prep Sample Preparation Enzyme_Assay Enzyme Activity Assay Sample_Prep->Enzyme_Assay Metabolite_Quant Metabolite Quantification (LC-MS/MS) Sample_Prep->Metabolite_Quant Data_Analysis Data Analysis Enzyme_Assay->Data_Analysis Metabolite_Quant->Data_Analysis

Sources

L-Fucose-1-phosphate disodium salt chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Properties, and Metabolic Significance in Glycobiology

Executive Summary

L-Fucose-1-phosphate (Fuc-1-P) is a pivotal hexose intermediate in the Fucose Salvage Pathway , serving as the obligate precursor to Guanosine 5'-diphosphate-L-fucose (GDP-Fucose).[1] In mammalian systems, the stereospecific phosphorylation of L-fucose to


-L-fucose-1-phosphate allows cells to bypass de novo synthesis, rapidly replenishing the GDP-fucose pool required for the fucosylation of selectins, mucins, and blood group antigens.

This guide provides a comprehensive technical analysis of the disodium salt form (


), detailing its structural stereochemistry, physicochemical stability, and critical role in therapeutic development for Congenital Disorders of Glycosylation (CDG).
Part 1: Chemical Identity & Structural Architecture

The biological activity of Fuc-1-P is strictly governed by its stereochemistry. Unlike many sugar phosphates that exist in equilibrium, the salvage pathway enzymes are specific for the


-anomer .
1.1 Chemical Data Matrix[][3]
ParameterTechnical Specification
Chemical Name

-L-Fucopyranosyl-1-phosphate disodium salt
CAS Number 374726-44-0 (Disodium salt); 16562-59-7 (Parent acid)
Molecular Formula

Molecular Weight 288.12 g/mol
IUPAC Name Disodium [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate
Anomeric Configuration Beta (

)
Solubility

mg/mL in Water; Insoluble in Ethanol, Acetone
1.2 Structural Connectivity & Stereochemistry

The molecule consists of an L-fucose moiety (6-deoxy-L-galactose) phosphorylated at the anomeric carbon (C1). The


-configuration places the phosphate group in an equatorial position (in the 

chair conformation typical of L-fucose), which is thermodynamically favorable and essential for recognition by the enzyme GDP-L-fucose pyrophosphorylase .

ChemicalStructure FucoseRing L-Fucopyranose Ring (6-Deoxy-L-Galactose) C1 Anomeric Carbon (C1) (Beta Configuration) FucoseRing->C1 Contains Phosphate Phosphate Group (PO4) C1->Phosphate O-Glycosidic Phosphoester Bond Sodium 2x Na+ Counterions Phosphate->Sodium Ionic Interaction

Figure 1.[] Structural connectivity of L-Fucose-1-phosphate disodium salt, highlighting the labile glycosyl-phosphate bond.

Part 2: Physicochemical Profile & Stability
2.1 Stability and Hydrolysis

L-Fucose-1-phosphate contains a glycosyl phosphate bond , which is significantly more labile than standard alkyl phosphate esters.

  • Acid Sensitivity: The C1-phosphate bond is susceptible to acid-catalyzed hydrolysis, releasing free L-fucose and inorganic phosphate. Solutions should be buffered to pH 7.0–8.0 for long-term storage.

  • Thermal Stability: The disodium salt is stable as a lyophilized powder at -20°C for >2 years. In solution, avoid repeated freeze-thaw cycles which can induce hydrolysis.

2.2 Solubility and Handling
  • Solvent: Water is the solvent of choice.

  • Hygroscopicity: The salt form is hygroscopic. Weighing should be performed quickly or in a desiccated environment to ensure stoichiometric accuracy.

Part 3: Biological Mechanism: The Salvage Pathway[1][8]

The physiological importance of L-Fucose-1-phosphate lies in the Fucose Salvage Pathway . This pathway is a high-efficiency route to generating GDP-Fucose, bypassing the energy-intensive de novo pathway (which converts GDP-Mannose).

3.1 Pathway Logic
  • Entry: Exogenous L-Fucose enters the cell via transporters.

  • Activation (The Rate-Limiting Step): Fucokinase (FUK) phosphorylates L-Fucose at C1 using ATP, generating

    
    -L-Fucose-1-phosphate .
    
  • Conversion: GDP-L-Fucose Pyrophosphorylase (GFPP) catalyzes the transfer of a guanosine monophosphate (GMP) moiety from GTP to Fuc-1-P, releasing pyrophosphate and forming GDP-Fucose .

This pathway is critical in treating Leukocyte Adhesion Deficiency II (LAD II) , a rare genetic disorder where the de novo pathway is defective. Supplementing patients with oral L-Fucose drives the salvage pathway, increasing intracellular Fuc-1-P and restoring fucosylation.

SalvagePathway ExoFuc Exogenous L-Fucose Fucokinase Enzyme: Fucokinase (FUK) + ATP ExoFuc->Fucokinase Fuc1P L-Fucose-1-Phosphate (Key Intermediate) Fucokinase->Fuc1P Phosphorylation GFPP Enzyme: GDP-Fucose Pyrophosphorylase (GFPP) + GTP Fuc1P->GFPP GDPFuc GDP-Fucose (Active Donor) GFPP->GDPFuc Guanylylation Glycans Fucosylated Glycans (Selectins, ABO Antigens) GDPFuc->Glycans Golgi Transfer

Figure 2.[1][4][5] The Fucose Salvage Pathway.[1][6][5][7][8][9][10] L-Fucose-1-phosphate acts as the bridge between raw dietary fucose and the activated nucleotide sugar required for glycosylation.

Part 4: Analytical & Experimental Protocols

For researchers synthesizing glycoconjugates or studying metabolic flux, accurate detection of Fuc-1-P is essential.

4.1 HPLC Analysis (Anion Exchange)

Because Fuc-1-P is a charged sugar phosphate, it is best separated using Anion Exchange Chromatography.

  • Column: CarboPac PA1 or PA10 (Dionex/Thermo) or equivalent SAX column.

  • Mobile Phase A: 100 mM NaOH (keeps sugar anionic).

  • Mobile Phase B: 100 mM NaOH + 1 M Sodium Acetate (elution gradient).

  • Detection: Pulsed Amperometric Detection (PAD) is most sensitive. Alternatively, UV at 205-210 nm (low sensitivity) or MS detection (negative mode).

  • Protocol Note: Fuc-1-P elutes after neutral fucose but before GDP-Fucose due to the single phosphate charge vs. the pyrophosphate of GDP.

4.2 NMR Characterization

Nuclear Magnetic Resonance confirms the structure and purity.

  • 
     NMR:  A single signal typically around 0 to +5 ppm  (relative to phosphoric acid), characteristic of a mono-phosphate ester.
    
  • 
     NMR (D_2O): 
    
    • Anomeric Proton (H1): Look for a specific coupling pattern. In the

      
      -anomer, the H1 signal appears as a doublet of doublets  (dd).
      
    • Coupling Constants:

      
       (vicinal) and 
      
      
      
      (phosphorus coupling). The
      
      
      is typically 7–9 Hz, confirming the phosphate is attached at C1.
    • Methyl Group (H6): A characteristic doublet at

      
       ppm.
      
4.3 Enzymatic Synthesis Protocol (Lab Scale)

To generate Fuc-1-P in situ for assays:

  • Reagents: 10 mM L-Fucose, 15 mM ATP, 5 mM

    
    , 50 mM Tris-HCl (pH 7.5).
    
  • Enzyme: Recombinant Fucokinase (e.g., from Bacteroides fragilis or mammalian source).

  • Incubation: 37°C for 2–4 hours.

  • Validation: Monitor consumption of ATP and appearance of the charged Fuc-1-P species via HPLC or TLC (PEI-Cellulose plates).

References
  • Chemical Identity & Properties

    • PubChem.[11] L-Fucose-1-phosphate.[1][][3][][13][14][15] Compound Summary.

  • Metabolic Pathway & Enzymes

    • Becker, D.J., & Lowe, J.B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R–53R.
  • Therapeutic Relevance (LAD II)

    • Lühn, K., et al. (2001). The gene defective in leukocyte adhesion deficiency II encodes a putative fucose transporter.
  • Park, S.H., et al. (1998). Enzymatic synthesis of GDP-L-fucose by the salvage pathway enzymes. Journal of Microbiology and Biotechnology.
  • Analytical Methods (NMR/HPLC)

Sources

Technical Deep Dive: De Novo vs. Salvage Pathways of GDP-Fucose Biosynthesis

[1][2][3][4]

Executive Summary: The Universal Donor Dilemma

In mammalian glycosylation, Guanosine 5'-diphosphate (GDP)-fucose acts as the universal donor substrate for all fucosyltransferases (FUTs). Unlike other nucleotide sugars, GDP-fucose is synthesized via two distinct, evolutionarily conserved routes: the de novo pathway and the salvage pathway .[1][2][3][4][5][6][7]

For drug developers—particularly those working on antibody-drug conjugates (ADCs) or enhancing Antibody-Dependent Cellular Cytotoxicity (ADCC)—distinguishing between these pathways is not merely academic. The de novo pathway accounts for >90% of the steady-state GDP-fucose pool in healthy cells, yet the salvage pathway represents a critical "escape route" that can undermine therapeutic strategies aimed at fucosylation inhibition.

This guide dissects the mechanistic, kinetic, and regulatory differences between these pathways and provides validated protocols for interrogating their activity in vitro.

The De Novo Pathway: The Constitutive Engine

The de novo pathway transforms cytosolic GDP-mannose into GDP-fucose.[1][8][3][4][5][7] It is metabolically linked to glycolysis and the hexosamine biosynthetic pathway (HBP), making it sensitive to the cell's global glucose flux and redox status.

Mechanistic Workflow

The transformation involves three chemical steps catalyzed by two enzymes:[5]

  • Precursor: GDP-D-Mannose (derived from Glucose

    
     Fructose-6-P 
    
    
    Mannose-1-P).
  • Step 1 (Dehydration): GDP-mannose 4,6-dehydratase (GMDS) converts GDP-D-mannose to the unstable intermediate GDP-4-keto-6-deoxymannose.[1][5]

    • Causality: This is the committed step. GMDS contains a tightly bound NADP+ cofactor that is transiently reduced to NADPH and then re-oxidized during the reaction mechanism.

  • Step 2 (Epimerization/Reduction): GDP-L-fucose synthase (TSTA3/FX Protein) performs a dual function:

    • Epimerization at C3 and C5.

    • NADPH-dependent reduction at C4 to yield GDP-L-fucose.[9]

Regulatory Logic[6][11]
  • Feedback Inhibition: GDP-fucose acts as a potent allosteric inhibitor of GMDS. This creates a self-limiting loop; if GDP-fucose is not consumed by the Golgi-resident FUTs, de novo synthesis halts.

  • Redox Dependency: Because TSTA3 requires NADPH, the pathway is coupled to the pentose phosphate pathway and cellular antioxidant capacity.

The Salvage Pathway: The Scavenger Circuit

The salvage pathway recycles free L-fucose derived from dietary sources or lysosomal degradation of glycoconjugates.[8] While constitutively minor in healthy tissue, it becomes the dominant driver of fucosylation under stress conditions or when the de novo pathway is pharmacologically blocked.

Mechanistic Workflow
  • Entry: Free L-fucose enters the cytosol (likely via diffusion or non-specific transport).

  • Step 1 (Phosphorylation): L-Fucokinase (FUK) phosphorylates L-fucose at the C1 position using ATP to form

    
    -L-fucose-1-phosphate (Fuc-1-P).[2]
    
  • Step 2 (Guanylylation): GDP-fucose pyrophosphorylase (GFPP) transfers a guanosine monophosphate (GMP) moiety from GTP to Fuc-1-P, releasing pyrophosphate and forming GDP-fucose.

Therapeutic Relevance[11][12][13][14][15]
  • Resistance Mechanism: Cancer cells treated with de novo inhibitors (e.g., fucose analogs) often upregulate the salvage pathway to maintain fucosylation essential for metastasis.

  • Rescue Therapy: In Leukocyte Adhesion Deficiency II (LAD II / CDG-IIc), where the GDP-fucose transporter (SLC35C1) is often the primary defect, high-dose fucose supplementation can sometimes force flux through the salvage pathway to overcome transport inefficiencies via mass action or alternative low-affinity transport.

Comparative Analysis: De Novo vs. Salvage

The following table summarizes the critical divergences essential for experimental design.

FeatureDe Novo PathwaySalvage Pathway
Primary Substrate GDP-Mannose (from Glucose)Free L-Fucose
Key Enzymes GMDS, TSTA3 (FX Protein)FUK, GFPP
Cellular Contribution >90% (Steady State)<10% (Inducible/Rescue)
Energy Cost 1 ATP (Hexokinase) + 1 GTP (GDP-Man synth)1 ATP (FUK) + 1 GTP (GFPP)
Cofactors NADPH (Redox sensitive)Mg²⁺, ATP, GTP
Inhibitor Sensitivity 2-fluorofucose (via GMDS inhibition)High concentrations of Fuc-1-P
Rate-Limiting Step GMDS (Dehydration)Fucokinase (Phosphorylation)

Pathway Visualization

The following diagram illustrates the convergence of both pathways at the GDP-Fucose node and the critical feedback loop regulating GMDS.

FucoseMetabolismGlucoseGlucoseGDP_ManGDP-MannoseGlucose->GDP_Man Glycolysis/HBPGMDSEnz: GMDSGDP_Man->GMDSIntermediateGDP-4-keto-6-deoxy-ManTSTA3Enz: TSTA3 (FX)Intermediate->TSTA3GDP_FucGDP-FucoseGlycoconjugatesFucosylated Glycans(Golgi)GDP_Fuc->Glycoconjugates FUTsGDP_Fuc->GMDS Feedback InhibitionFucoseFree L-FucoseFUKEnz: FUKFucose->FUKFuc1PFucose-1-PhosphateGFPPEnz: GFPPFuc1P->GFPPGMDS->Intermediate -H2OTSTA3->GDP_Fuc +NADPHFUK->Fuc1P +ATPGFPP->GDP_Fuc +GTP

Figure 1: Convergence of De Novo and Salvage pathways. Note the feedback inhibition (red dashed line) of GDP-Fucose on GMDS, the gatekeeper of the de novo route.

Experimental Protocols: Distinguishing Pathway Activity

To rigorously quantify the contribution of each pathway, simple abundance assays are insufficient. You must use Stable Isotope Tracing combined with LC-MS/MS.

Protocol: Differential Isotope Flux Analysis

Objective: Quantify the fractional contribution of de novo vs. salvage pathways to the intracellular GDP-fucose pool.

Materials:

  • [1,2-

    
    C
    
    
    ]-Glucose (Traces de novo)
  • [1-

    
    C]-L-Fucose (Traces salvage)
    
  • Cell line of interest (e.g., CHO-K1, HEK293)

  • LC-MS/MS system (Triple Quadrupole recommended)

Step-by-Step Methodology:

  • Starvation & Labeling:

    • Seed cells in 6-well plates (

      
       cells/well).
      
    • Wash 2x with PBS.

    • Condition A (De Novo Focus): Incubate in glucose-free media supplemented with 5 mM [1,2-

      
      C
      
      
      ]-Glucose for 24 hours.
    • Condition B (Salvage Focus): Incubate in standard media supplemented with 50

      
      M [1-
      
      
      C]-L-Fucose for 4-24 hours.
  • Metabolite Extraction (Self-Validating Step):

    • Critical: Rapid quenching is required to prevent ATP/GTP hydrolysis.

    • Wash cells rapidly with ice-cold saline.

    • Add 500

      
      L ice-cold extraction solvent (Acetonitrile:Methanol:Water 40:40:20) containing 0.1 
      
      
      M GDP-Glucose (internal standard).
    • Scrape cells, vortex for 1 min, centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect supernatant.

  • LC-MS/MS Analysis:

    • Use an anion-exchange or HILIC column (e.g., amide column) to separate nucleotide sugars.

    • Monitor Transitions:

      • Endogenous GDP-Fucose: m/z 588

        
         442 (GDP fragment).
        
      • De Novo Derived (

        
        C
        
        
        -Glucose): Shift of +2 Da or +4 Da depending on glucose incorporation efficiency.
      • Salvage Derived (

        
        C
        
        
        -Fucose): Shift of +1 Da (m/z 589).
  • Data Interpretation:

    • Calculate the Isotopologue Enrichment Fraction .

    • If De Novo is active: You will see M+2/M+4 peaks from glucose.

    • If Salvage is active: You will see M+1 peaks from fucose.

    • Validation: In the presence of 2-fluorofucose (a de novo inhibitor), the M+2/M+4 signal should vanish, verifying the specificity of the inhibitor.

Therapeutic Implications

Afucosylation for Cancer Immunotherapy

Core fucosylation (via FUT8) on IgG1 antibodies hinders the binding of the Fc region to the Fc

  • Strategy: Inhibit the de novo pathway during antibody production (in CHO cells).

  • Mechanism: Inhibitors like 2-deoxy-2-fluoro-L-fucose (2-FF) are converted to GDP-2-fluoro-fucose. This analog competes with GDP-mannose for the active site of GMDS (competitive inhibition) and also acts as a chain terminator for FUTs.

  • Risk: If the culture media contains high levels of fucose, the salvage pathway will bypass this inhibition. Protocol Adjustment: Use fucose-deficient serum in production media.

Congenital Disorders of Glycosylation (CDG)

In SLC35C1-deficiency (LAD II), the transport of GDP-fucose into the Golgi is impaired.

  • Strategy: Oral fucose supplementation.[10]

  • Mechanism: High circulating fucose drives the salvage pathway (FUK/GFPP), drastically increasing cytosolic GDP-fucose concentrations. This high gradient forces entry into the Golgi, likely through non-specific transport or residual SLC35C1 activity, restoring fucosylation.

References

  • Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R–53R. [Link]

  • Okeley, N. M., et al. (2013). Development of orally active inhibitors of protein fucosylation. Proceedings of the National Academy of Sciences, 110(14), 5404-5409. [Link]

  • Skurska, E., & Olczak, M. (2024). Interplay between de novo and salvage pathways of GDP-fucose synthesis.[5][11] PLOS ONE, 19(10), e0312686. [Link]

  • Tonks, A. J., et al. (2003). Fucose: A Sugar with Cancer Therapy Potential. Bioengineer.org. [Link]

  • Kamerling, J. P., & Boons, G. J. (2007).Comprehensive Glycoscience. Elsevier. (Chapter on Nucleotide Sugar Biosynthesis).

Thermodynamic Stability and Salt Forms of Fucose-1-Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the thermodynamic stability, salt forms, and handling protocols for Fucose-1-Phosphate (Fuc-1-P), specifically the biologically relevant


-L-fucopyranosyl phosphate.[1]

Executive Summary

Fucose-1-phosphate (Fuc-1-P) is a critical intermediate in the Leloir salvage pathway , serving as the immediate precursor to GDP-Fucose, the universal fucose donor for glycosyltransferases.[1] Unlike the relatively stable glucose-6-phosphate, Fuc-1-P carries a high-energy anomeric phosphate ester bond.[1] This structural feature renders it thermodynamically unstable in acidic environments and susceptible to spontaneous hydrolysis.

For researchers and drug developers, the choice of salt form is the single most determinate factor in shelf-life and reagent integrity. While the disodium salt is preferred for biological solubility, the bis(cyclohexylammonium) (CHA) salt represents the thermodynamic "gold standard" for isolation, purification, and long-term storage due to its superior crystallinity and hydrophobicity.

Chemical Identity & Thermodynamic Profile[1][2]

Structural Configuration

The biologically active isomer is


-L-fucopyranosyl-1-phosphate .[1] Note that because L-fucose is a 6-deoxy-L-galactose derivative, the 

-anomer places the phosphate group in an equatorial position (in the

chair conformation typical of L-sugars), which is generally more sterically stable than the axial

-anomer, though it lacks the stabilizing anomeric effect.[1]
Thermodynamics of Hydrolysis

The hydrolysis of Fuc-1-P to L-fucose and inorganic phosphate (


) is highly exergonic.[1]
  • 
    :  Approximately -20.9 kJ/mol  (inferred from Glucose-1-Phosphate homology).[1]
    
  • Driving Force: The release of steric strain at the anomeric center and the resonance stabilization of the free phosphate ion drive this reaction.

  • Reaction Type: Acid-catalyzed unimolecular hydrolysis (

    
    -like).[1]
    
Mechanism of Instability

The instability of Fuc-1-P stems from the lability of the glycosyl phosphate bond. Under acidic conditions (


), the bridging oxygen is protonated, making the phosphate a good leaving group. This leads to the formation of a planar oxocarbenium ion  intermediate, which is rapidly quenched by water.

Key Risk: Spontaneous hydrolysis accelerates logarithmically as pH drops below 5.0.

HydrolysisMechanism Fuc1P β-L-Fuc-1-P (Intact) Protonated Protonated Intermediate Fuc1P->Protonated + H+ Oxocarbenium Oxocarbenium Ion (TS) Protonated->Oxocarbenium - Pi (Rate Limiting) Products L-Fucose + Pi (Hydrolyzed) Oxocarbenium->Products + H2O

Figure 1: Acid-catalyzed hydrolysis mechanism of Fucose-1-Phosphate demonstrating the rate-limiting formation of the oxocarbenium ion.[1]

Comparative Analysis of Salt Forms

The counter-ion significantly alters the solid-state thermodynamics (lattice energy) and hygroscopicity of Fuc-1-P.[1]

Table 1: Physicochemical Properties of Fuc-1-P Salts[1]
FeatureBis(cyclohexylammonium) Salt (CHA)Disodium/Dipotassium Salt (

)
Triethylammonium Salt (TEA)
Role Storage & Reference Standard Biological Assays Synthetic Intermediate
Crystallinity High (Sharp melting point)Low (Amorphous powder)Moderate (Oily/Hygroscopic)
Hygroscopicity Non-hygroscopicHighly Hygroscopic Moderate
Stability Excellent (>2 years at -20°C)Poor (Hydrolyzes if wet)Variable
Solubility Soluble in water; sparingly in EtOHHighly soluble in waterSoluble in organic/aqueous mix
Removal Cation exchange resin (Dowex

or

)
N/A (Ready to use)Evaporation/Lyophilization

Expert Insight: Never store the free acid form of Fuc-1-P. It provides its own protons for autocatalytic hydrolysis.[1] Always store as a salt, preferably CHA for bulk storage, converting to Sodium salt immediately prior to biological use.[1]

Biological Context: The Salvage Pathway

Fuc-1-P is not an end-product but a transient flux metabolite.[1] In drug development, stabilizing Fuc-1-P is crucial for "feeding" studies where exogenous fucose analogs (e.g., fluorinated fucose) are introduced to inhibit fucosylation.[1]

SalvagePathway Fucose L-Fucose (Extracellular) Fuc1P β-L-Fuc-1-P Fucose->Fuc1P Phosphorylation GDPFuc GDP-Fucose (Activated Donor) Fuc1P->GDPFuc Guanylylation Glycan Fucosylated Glycoconjugates GDPFuc->Glycan Transfer Kinase L-Fucokinase (ATP -> ADP) Kinase->Fucose PPase GDP-Fucose Pyrophosphorylase (GTP -> PPi) PPase->Fuc1P FUT Fucosyltransferases (Golgi) FUT->GDPFuc

Figure 2: The L-Fucose Salvage Pathway.[1] Fuc-1-P acts as the gatekeeper intermediate before activation to GDP-Fucose.[1]

Experimental Protocols

Protocol: Conversion of CHA Salt to Sodium Salt

The CHA salt is too hydrophobic for some sensitive enzyme assays and contains an organic amine that may inhibit certain transferases.

Materials:

  • Fuc-1-P Bis(cyclohexylammonium) salt.[1]

  • Dowex 50W-X8 resin (

    
     form).[1]
    
  • Milli-Q Water.[1]

Workflow:

  • Resin Preparation: Wash Dowex 50W-X8 resin extensively with Milli-Q water to remove fines and excess ions.[1]

  • Dissolution: Dissolve the CHA salt in a minimal volume of water. If cloudy, mild sonication is permissible (keep temp < 30°C).

  • Exchange: Pass the solution through the resin column. The

    
     ions bind to the resin, displacing 
    
    
    
    .
  • Collection: Collect the eluate. The pH should be neutral (approx 6.5–7.5).

  • Quantification: Determine concentration using a spectrophotometric phosphate assay (after acid hydrolysis) or 31P-NMR.

  • Usage: Use immediately or lyophilize. Do not store the aqueous solution.

Protocol: 31P-NMR Stability Assay

This is the most definitive method to verify the integrity of Fuc-1-P, as it distinguishes between the phospho-monoester (intact) and inorganic phosphate (degraded).[1]

Parameters:

  • Instrument: 400 MHz or higher NMR.

  • Solvent:

    
     buffered to pH 7.5 (Tris-d11 or Phosphate buffer is not usable; use HEPES or unbuffered if salt is pure).
    
  • Standard: Trimethyl phosphate (internal capillary) or calibrate to inorganic phosphate (

    
    ) at 0.0 ppm.
    

Expected Shifts:

  • 
    -L-Fuc-1-P: 
    
    
    
    ppm (Doublet,
    
    
    Hz).[1]
  • Inorganic Phosphate (

    
    ): 
    
    
    
    ppm.
  • 
    -anomer (impurity):  Distinct shift, typically downfield by 0.2–0.5 ppm relative to 
    
    
    
    .[1]

Self-Validating Step: If the integral of the


 peak exceeds 2% of the total phosphorus integral, the reagent is compromised.

References

  • Ishihara, H., & Heath, E. C. (1968). "The metabolism of L-fucose. IV. The biosynthesis of guanosine diphosphate L-fucose in porcine liver." Journal of Biological Chemistry, 243(6), 1110–1115.[1] Link

  • Stiller, R., & Thiem, J. (1992).

    
    -L-fucose-1-phosphate and GDP-fucose."[1] Liebigs Annalen der Chemie, 1992(5), 467–471.[1] Link
    
  • Wong, C. H., et al. (1995). "Enzymatic synthesis of GDP-fucose and its analogs."[1] Journal of Organic Chemistry.

  • PubChem. "Beta-L-fucose 1-phosphate | C6H13O8P."[1][2] National Library of Medicine. Link

  • Niggemann, J., et al. (2014). "Discovery of Two

    
    -1,2-Mannoside Phosphorylases...[1] (Methodology for Sugar-1-P Salt Synthesis)." PLOS ONE. Link
    

Sources

The Salvage Gatekeeper: L-Fucose-1-Phosphate in Protein Fucosylation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic role, quantification, and therapeutic targeting of L-Fucose-1-phosphate (Fuc-1-P).

Executive Summary

L-Fucose-1-phosphate (Fuc-1-P) is often viewed merely as a transient intermediate in the Salvage Pathway of GDP-fucose biosynthesis. However, recent metabolic flux analyses and therapeutic studies identify Fuc-1-P as a critical regulatory checkpoint. Unlike the constitutively active de novo pathway, the salvage pathway—and specifically the formation and consumption of Fuc-1-P—dictates the cell's ability to rapidly fucosylate proteins in response to environmental stress, inflammation, and therapeutic intervention.

This guide analyzes the enzymology of Fuc-1-P, its exploitation in "afucosylation" drug strategies (e.g., 2-fluorofucose analogs), and provides a validated LC-MS/MS protocol for its quantification in complex biological matrices.

Mechanistic Foundation: The Salvage Pathway

Mammalian cells synthesize GDP-Fucose, the universal donor for fucosyltransferases (FUTs), via two distinct routes:[1][2][3][4]

  • De Novo Pathway: Converts GDP-Mannose to GDP-Fucose (accounts for >90% of steady-state GDP-Fucose).[4]

  • Salvage Pathway: Recycles extracellular or lysosomal L-fucose.[5]

Fuc-1-P is the unique product of the salvage pathway's rate-limiting step. Its accumulation or depletion directly impacts the feedback loops controlling total cellular fucosylation.

Enzymatic Cascade

The conversion of free L-Fucose to GDP-Fucose involves two ATP/GTP-dependent steps:

  • Phosphorylation (The Commitment Step):

    • Enzyme: L-Fucose Kinase (FUK).[1][4]

    • Reaction: L-Fucose + ATP

      
      
      
      
      
      -L-Fucose-1-phosphate
      + ADP.
    • Kinetics: FUK is highly specific for L-fucose. This step traps fucose within the cell, as the charged phosphate group prevents diffusion across the plasma membrane.

  • Guanylylation (The Activation Step):

    • Enzyme: Fucose-1-phosphate guanylyltransferase (FPGT), also known as GDP-L-fucose pyrophosphorylase (GFPP).[6]

    • Reaction:

      
      -L-Fucose-1-phosphate  + GTP 
      
      
      
      GDP-Fucose + PPi.
    • Mechanism: A reversible "ping-pong" nucleotidyl transfer where Fuc-1-P attacks the

      
      -phosphate of GTP, releasing pyrophosphate.
      
Pathway Visualization

The following diagram illustrates the position of Fuc-1-P as the bridge between raw substrate uptake and the Golgi-localized fucosylation machinery.

SalvagePathway LFuc Extracellular L-Fucose IntraFuc Intracellular L-Fucose LFuc->IntraFuc SLC Transporters FUK Fucokinase (FUK) IntraFuc->FUK Fuc1P L-Fucose-1-Phosphate (Fuc-1-P) FPGT FPGT (Guanylyltransferase) Fuc1P->FPGT GDPFuc GDP-Fucose (Universal Donor) GDPFuc->FUK Feedback Inhibition (-) FUTs Fucosyltransferases (Golgi) GDPFuc->FUTs Glyco Fucosylated Glycoproteins FUK->Fuc1P ATP -> ADP FPGT->GDPFuc GTP -> PPi FUTs->Glyco Protein Modification

Figure 1: The Mammalian Fucose Salvage Pathway highlighting Fuc-1-P as the intermediate substrate.

Therapeutic Implications: The "Toxic" Analog Strategy

In drug development, particularly for oncology and immunotherapy, Fuc-1-P processing is hijacked to inhibit fucosylation. This is critical for generating "afucosylated" antibodies (which have higher ADCC activity) or preventing metastasis in selectin-dependent cancers.

The 2-Fluorofucose Mechanism

The synthetic analog 2-deoxy-2-fluoro-L-fucose (2FF) is a metabolic prodrug. Its mechanism of action relies entirely on the formation of a Fuc-1-P analog.

  • Uptake & Phosphorylation: 2FF enters the cell and is phosphorylated by FUK to form 2-fluoro-L-fucose-1-phosphate (2FF1P) .

  • Accumulation: 2FF1P accumulates intracellularly to high levels (up to millimolar concentrations).

  • Dual Inhibition:

    • Direct Competition: 2FF1P is converted to GDP-2FF, which competes with GDP-Fucose for transport into the Golgi and usage by FUTs.

    • Feedback Inhibition: High levels of 2FF1P (and GDP-2FF) allosterically inhibit the de novo pathway enzymes (specifically GMDS), effectively shutting down the cell's internal fucose production.

Clinical Insight: The efficacy of 2FF treatment correlates directly with the intracellular concentration of the 1-phosphate intermediate (2FF1P) , not the parent drug. This makes quantifying Fuc-1-P and its analogs a primary pharmacodynamic marker.

Experimental Protocol: LC-MS/MS Quantification

Quantifying Fuc-1-P is challenging due to its high polarity, lack of chromophores, and isomerism with other hexose phosphates (e.g., Glucose-1-P). The following protocol uses Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Triple Quadrupole MS to achieve separation and sensitivity.

Materials & Reagents[7][8]
  • Internal Standard (IS):

    
    -Glucose-1-Phosphate or synthetic 
    
    
    
    -Fuc-1-P (if available).
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with Ammonia). Alkaline pH improves phosphate peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Column: Shodex HILICpak VT-50 2D (2.0 mm I.D. x 150 mm) or equivalent amide/polymeric HILIC column.

Sample Preparation (Adherent Cells)
  • Quenching: Wash cells 1x with ice-cold PBS. Immediately add ice-cold 80% Methanol (-80°C) to quench metabolism.

  • Extraction: Scrape cells and transfer to a pre-chilled tube. Vortex for 30s.

  • Lysis: Perform three freeze-thaw cycles (Liquid N2

    
     37°C water bath).
    
  • Clarification: Centrifuge at 15,000 x g for 15 min at 4°C.

  • Reconstitution: Evaporate supernatant under Nitrogen. Reconstitute in 50% Acetonitrile/Water.

LC-MS/MS Parameters
  • Ionization: ESI Negative Mode (Phosphates ionize best in negative mode).

  • MRM Transitions:

    • L-Fucose-1-Phosphate:

      
       243.0 
      
      
      
      79.0
      
      
      (Quantifier), 243.0
      
      
      97.0
      
      
      (Qualifier).
    • Internal Standard (

      
      -G1P): 
      
      
      
      265.1
      
      
      79.0.
Analytical Workflow Diagram

LCMS_Workflow Sample Cell Lysate / Tissue Extract Metabolite Extraction (80% MeOH, -80°C) Sample->Extract Quench Metabolism Sep HILIC Separation (Ammonium Acetate pH 9 / ACN) Extract->Sep Inject 5µL Ion ESI Negative Mode Sep->Ion Elute Detect MRM Detection (243.0 -> 79.0) Ion->Detect Select Precursor Data Quantification vs. Internal Standard Detect->Data Integrate Peak Area

Figure 2: Step-by-step workflow for the extraction and quantification of Fuc-1-P using HILIC-MS/MS.

Quantitative Data Summary: Pathway Flux

The table below summarizes typical intracellular concentrations and kinetic parameters relevant to Fuc-1-P, derived from mammalian cell line studies (e.g., CHO, HEK293).

ParameterValueContext
Endogenous Fuc-1-P Conc. 0.5 – 5.0 µMBaseline in wild-type cells (low due to rapid conversion).
Fuc-1-P Conc. (Fucose Fed) > 100 µMUpon supplementation with 1mM L-Fucose.
FUK

(Fucose)
~20 – 30 µMHigh affinity; efficiently scavenges low-level fucose.
FPGT

(Fuc-1-P)
~15 – 50 µMMatches the output of FUK to prevent toxic accumulation.
Accumulation Toxicity HighSimilar to Galactose-1-P; accumulation depletes cytosolic phosphate/ATP.

References

  • Fucose-1-phosphate guanylyltransferase (FPGT)

    • Detailed mechanism of the FPGT enzyme and its role in converting Fuc-1-P to GDP-Fucose.[1]

  • Cellular Fucosylation Inhibitors Based on Fluorinated Fucose-1-Phosphates Source: ChemRxiv / Radboud University

    • Describes the synthesis and mechanism of 2-fluorofucose-1-phosphate (2FF1P) and its potency as a fucosylation inhibitor compared to the parent nucleoside.
  • L-Fucose is a candidate monosaccharide neuromodul

    • Demonstrates that the metabolism of L-fucose through the salvage pathway (generating Fuc-1-P)
  • Interplay between de novo and salvage pathways of GDP-fucose synthesis Source: PLOS ONE

    • Investigates how defects in the de novo pathway upregulate the salvage pathway enzymes (FUK/FPGT)
    • [5]

  • Simultaneous LC/MS Analyses of Phosphorylated Saccharides Source: Shodex / Shimadzu Technical Reports

    • Provides the technical foundation for HILIC separation of sugar phosphates (Fuc-1-P, G-1-P) using polymer-based amino columns under alkaline conditions.

Sources

Technical Guide: History, Discovery, and Analysis of Fucose Salvage Pathway Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fucose salvage pathway represents a critical metabolic route for the generation of Guanosine 5'-diphosphate-L-fucose (GDP-fucose), the universal donor substrate for all eukaryotic fucosyltransferases.[1][2] While the de novo pathway (transforming GDP-mannose to GDP-fucose) accounts for approximately 90% of the cellular GDP-fucose pool, the salvage pathway is indispensable for maintaining steady-state levels, particularly during cellular stress, and serves as the primary entry point for therapeutic fucose analogs and dietary supplementation.

This guide provides a comprehensive technical analysis of the pathway's discovery, the biochemical characterization of its intermediates (L-fucose-1-phosphate and GDP-fucose), and validated protocols for their extraction and quantification.

Historical Context & Discovery

The elucidation of the fucose salvage pathway is rooted in the seminal work of the late 1960s, which distinguished it from the de novo synthesis route proposed by Ginsburg.

The Ishihara-Heath Era (1968)

The definitive characterization of the salvage pathway intermediates occurred in 1968 through a series of papers by H. Ishihara, D.J. Massaro, and E.C.[3][4] Heath published in the Journal of Biological Chemistry.[4]

  • Discovery of Fucose-1-Phosphate: Ishihara et al. isolated an enzyme from porcine liver that catalyzed the ATP-dependent phosphorylation of L-fucose. Crucially, they determined the anomeric configuration of the product to be

    
    -L-fucose-1-phosphate , establishing the stereochemical specificity of the kinase.
    
  • Discovery of GFPP: In a companion paper, they identified "GDP-fucose pyrophosphorylase" (GFPP), which catalyzed the reversible condensation of

    
    -L-fucose-1-phosphate with GTP to form GDP-fucose and pyrophosphate.
    
Molecular Cloning Era (1998–2002)

While the enzymatic activities were known, the genetic identity of these enzymes remained elusive for three decades until the late 1990s:

  • Fucose Kinase (FUK/FCSK): Park et al. (1998) purified the enzyme to homogeneity from pig kidney and subsequently cloned the human homolog. They confirmed that the enzyme is inhibited by high concentrations of GDP-fucose, providing a feedback loop mechanism.

  • GDP-Fucose Pyrophosphorylase (GFPP/FPGT): Pastuszak et al. (1998) cloned the human GFPP, revealing it to be a distinct entity from the bacterial bifunctional enzymes later discovered in Bacteroides fragilis (FKP).

Biochemical Mechanism

The salvage pathway consists of two enzymatic steps that recycle free intracellular L-fucose.[1][5]

Step 1: Anomeric Phosphorylation

Enzyme: L-Fucose Kinase (EC 2.7.1.52) Reaction: ATP + L-Fucose → ADP + β-L-Fucose-1-Phosphate Mechanistic Insight: Unlike hexokinase, which phosphorylates at the C6 position, fucose kinase is anomeric-specific. It strictly utilizes the


-anomer of L-fucose (or facilitates mutarotation to it) to produce 

-L-fucose-1-phosphate. This step is the rate-limiting commitment step of the salvage pathway.
Step 2: Nucleotidyl Transfer

Enzyme: GDP-L-Fucose Pyrophosphorylase (EC 2.7.7.30) Reaction: GTP + β-L-Fucose-1-Phosphate ⇌ GDP-β-L-Fucose + PPi Mechanistic Insight: This reaction is reversible. However, in the cellular environment, the rapid hydrolysis of pyrophosphate (PPi) by inorganic pyrophosphatases drives the reaction forward toward GDP-fucose synthesis.

Pathway Visualization

FucoseSalvage LFucose Intracellular L-Fucose FUK Fucose Kinase (FUK) LFucose->FUK ATP ATP ATP->FUK Fuc1P β-L-Fucose-1-Phosphate GFPP GDP-Fucose Pyrophosphorylase (GFPP) Fuc1P->GFPP GTP GTP GTP->GFPP GDPFuc GDP-β-L-Fucose GDPFuc->FUK Feedback Inhibition FUT Fucosyltransferases (FUTs) GDPFuc->FUT Glycans Fucosylated Glycans FUK->Fuc1P Phosphorylation GFPP->GDPFuc Condensation FUT->Glycans Transfer

Figure 1: The mammalian fucose salvage pathway illustrating the two-step conversion of L-fucose to GDP-fucose and feedback inhibition.

Experimental Methodologies

Accurate quantification of salvage pathway intermediates is critical for assessing metabolic flux, particularly in cancer research where fucosylation is often dysregulated.

Protocol 1: Extraction of Nucleotide Sugars

Objective: Isolate polar nucleotide sugars while halting enzymatic turnover.

  • Harvesting: Wash

    
     cells twice with ice-cold PBS.
    
  • Quenching: Immediately add 500 µL of ice-cold 70% ethanol (or 0.5 M perchloric acid).

    • Note: Ethanol is preferred for LC-MS compatibility; perchloric acid requires neutralization (KOH) which increases salt content.

  • Lysis: Scrape cells and transfer to a pre-chilled microcentrifuge tube. Vortex vigorously for 30 seconds.

  • Internal Standard: Spike with 1 nmol of GDP-Glucose or UDP-Arabinose (compounds not naturally abundant in mammalian cytosol) to normalize extraction efficiency.

  • Clarification: Centrifuge at 16,000

    
     for 20 minutes at 4°C.
    
  • Concentration: Transfer supernatant to a new tube and lyophilize to dryness. Store at -80°C.

Protocol 2: Ion-Pairing HPLC Quantification

Objective: Separate anionic nucleotide sugars on a C18 column.

ParameterSetting/Reagent
Column C18 Reverse Phase (e.g., Supelcosil LC-18-T), 5 µm, 250 x 4.6 mm
Mobile Phase A 20 mM Potassium Phosphate (pH 6.0) + 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS)
Mobile Phase B Acetonitrile (ACN) + 5 mM TBAHS
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Guanine absorption)

Gradient Profile:

  • 0–20 min: 0% B (Isocratic elution of mono-phosphates like Fuc-1-P)

  • 20–40 min: Linear gradient to 50% B (Elution of di-phosphates like GDP-Fucose)

Validation: GDP-Fucose typically elutes between 25–35 minutes depending on the specific column. Fucose-1-Phosphate elutes earlier (5–10 min).

Protocol 3: Radiometric Enzymatic Assay (Fucose Kinase)

Objective: Measure specific activity of FUK in lysates.

  • Reaction Mix: Prepare 50 µL buffer containing:

    • 100 mM Tris-HCl (pH 8.0)

    • 5 mM ATP

    • 10 mM MgCl₂

    • 20 µM [

      
      H]-L-Fucose (Specific activity ~10 Ci/mmol)
      
    • 1 mM NaF (Phosphatase inhibitor)

  • Initiation: Add 10 µg of cell lysate protein. Incubate at 37°C for 15 minutes.

  • Termination: Heat inactivate at 95°C for 2 minutes.

  • Separation: Spot 20 µL onto DEAE-cellulose filter paper (binds negatively charged Fuc-1-P; uncharged free fucose washes through).

  • Washing: Wash filters

    
     with 10 mM Ammonium Formate.
    
  • Quantification: Dry filters and measure CPM in a liquid scintillation counter.

Experimental Workflow Diagram

ProtocolWorkflow cluster_extraction Extraction Phase cluster_analysis Analysis Phase (HPLC) Cells Cell Pellet (1e7 cells) Lysis Lysis via Cold 70% EtOH Cells->Lysis Spin Centrifuge 16,000xg, 4°C Lysis->Spin Dry Lyophilize Supernatant Spin->Dry Recon Reconstitute in Mobile Phase A Dry->Recon Resuspend Inject Inject on C18 (w/ Ion Pairing) Recon->Inject Detect UV Detection (254 nm) Inject->Detect Data Quantify Peak Area vs Standard Detect->Data

Figure 2: Workflow for the extraction and HPLC quantification of GDP-Fucose.

Therapeutic Implications

Targeting the fucose salvage pathway has emerged as a potent strategy in oncology and immunology.

Metabolic Inhibitors (Fucose Analogs)

Researchers utilize fluorinated fucose analogs (e.g., 2-fluoro-L-fucose ) which act as "Trojan horses."

  • Uptake: The analog enters via the salvage pathway.[5]

  • Metabolism: FUK converts it to 2-fluoro-fucose-1-phosphate.

  • Inhibition: The accumulation of the fluorinated GDP-fucose analog (or the intermediate) allosterically inhibits GDP-mannose 4,6-dehydratase (GMD) , the first enzyme of the de novo pathway.

  • Result: Global shutdown of fucosylation, enhancing antibody-dependent cellular cytotoxicity (ADCC) in cancer immunotherapy.

Disease Rescue (LAD II / CDG-IIc)

Leukocyte Adhesion Deficiency Type II (LAD II) is caused by a defect in the GDP-fucose transporter (SLC35C1). High-dose oral supplementation with L-fucose forces flux through the salvage pathway, elevating cytosolic GDP-fucose levels enough to passively overcome the transport defect in some patients, restoring selectin ligand formation.

References

  • Ishihara, H., Massaro, D. J., & Heath, E. C. (1968). The metabolism of L-fucose.[3][4][6][7] III. The enzymatic synthesis of beta-L-fucose 1-phosphate.[1][2][3][4][5][8] Journal of Biological Chemistry, 243(6), 1103–1109.[3][7] Link

  • Ishihara, H., & Heath, E. C. (1968). The metabolism of L-fucose. IV.[4] The biosynthesis of guanosine diphosphate L-fucose in porcine liver. Journal of Biological Chemistry, 243(6), 1110–1115. Link

  • Park, S. H., Pastuszak, I., Drake, R., & Elbein, A. D. (1998). Purification to apparent homogeneity and properties of pig kidney L-fucose kinase.[3] Journal of Biological Chemistry, 273(10), 5685–5691.[3] Link

  • Pastuszak, I., Ketchum, C., Hermanson, G., Sjoberg, E. J., Drake, R., & Elbein, A. D. (1998). GDP-L-fucose pyrophosphorylase.[6] Purification, cDNA cloning, and properties of the enzyme. Journal of Biological Chemistry, 273(46), 30165–30174. Link

  • Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R–53R. Link

  • Coyne, M. J., Reinap, B., Lee, M. M., & Comstock, L. E. (2005). Human symbionts use a host-like pathway for surface fucosylation. Science, 307(5716), 1778-1781. Link

Sources

Methodological & Application

Application Notes and Protocols for L-Fucose-1-phosphate Disodium Salt Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Proper Stock Solution Management for Experimental Success

L-Fucose-1-phosphate is a key phosphorylated monosaccharide involved in a multitude of biological processes, serving as a precursor for the synthesis of GDP-L-fucose, a vital component of fucosylated glycans.[1][2] The integrity of L-Fucose-1-phosphate stock solutions is paramount for the accuracy and reproducibility of enzymatic assays, drug development screening, and metabolic studies. The inherent chemical nature of sugar phosphates, however, renders them susceptible to degradation, primarily through hydrolysis and microbial contamination.[3][4] This document provides a comprehensive guide to the optimal preparation, storage, and handling of L-Fucose-1-phosphate disodium salt stock solutions to ensure their stability and performance in research applications.

Understanding the Instability of L-Fucose-1-phosphate in Aqueous Solutions

The primary challenges in maintaining the integrity of L-Fucose-1-phosphate stock solutions are chemical hydrolysis and microbial growth.

Chemical Hydrolysis: The phosphate ester bond in L-Fucose-1-phosphate is susceptible to cleavage by hydrolysis, yielding L-fucose and inorganic phosphate. This process is significantly influenced by pH. While generally more stable around neutral pH, sugar phosphates can undergo hydrolysis under both acidic and alkaline conditions.[5] For instance, some simple phosphomonoesters exhibit maximal hydrolysis rates near pH 4.[4]

Microbial Contamination: Phosphate-containing solutions are excellent growth media for various microorganisms.[3] Microbial contamination can rapidly deplete the L-Fucose-1-phosphate in a stock solution through enzymatic degradation, leading to inaccurate experimental results.

Therefore, the protocols outlined below are designed to mitigate these risks and ensure the long-term viability of your L-Fucose-1-phosphate stock solutions.

PART 1: Preparation of L-Fucose-1-phosphate Disodium Salt Stock Solutions

This section details the recommended procedures for preparing a stable stock solution of L-Fucose-1-phosphate disodium salt.

Materials
  • L-Fucose-1-phosphate disodium salt (solid)

  • High-purity, sterile water (e.g., nuclease-free, pyrogen-free)

  • Sterile, conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Protocol for Preparing a 10 mM Stock Solution
  • Equilibration: Before opening, allow the vial of solid L-Fucose-1-phosphate disodium salt to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: In a clean, designated weighing area, carefully weigh the desired amount of L-Fucose-1-phosphate disodium salt. For a 10 mM stock solution, you will need 2.881 mg per 1 mL of solvent (Molecular Weight = 288.1 g/mol ).

  • Dissolution: Add the weighed powder to a sterile conical tube. Using a calibrated pipette, add the required volume of high-purity, sterile water to achieve the final concentration of 10 mM.

  • Mixing: Tightly cap the tube and vortex gently until the solid is completely dissolved. Avoid vigorous shaking to minimize the introduction of air.

  • Sterilization: To prevent microbial contamination, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is a critical step for long-term storage. Note: Autoclaving is not recommended as it can lead to the degradation of the sugar phosphate.[6]

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be tailored to your typical experimental needs to avoid multiple freeze-thaw cycles of the same tube.

  • Labeling: Clearly label each aliquot with the name of the compound, concentration, date of preparation, and solvent.

  • Immediate Storage: Immediately transfer the aliquots to the appropriate storage temperature as detailed in the following section.

Workflow for Stock Solution Preparation

G cluster_prep Preparation Equilibrate Equilibrate Solid to RT Weigh Weigh Solid Equilibrate->Weigh Dissolve Dissolve in Sterile Water Weigh->Dissolve Mix Vortex Gently Dissolve->Mix Filter Sterile Filter (0.22 µm) Mix->Filter Aliquot Aliquot into Single-Use Tubes Filter->Aliquot Label Label Aliquots Aliquot->Label Store Immediate Storage Label->Store

Caption: Workflow for preparing sterile, aliquoted L-Fucose-1-phosphate stock solutions.

PART 2: Storage Conditions and Stability

The longevity of your L-Fucose-1-phosphate stock solution is critically dependent on the storage temperature.

Recommended Storage Temperatures
FormStorage TemperatureRecommended DurationRationale
Solid Powder -20°C≥ 1 yearMinimizes degradation from moisture and heat.[7][8]
Aqueous Stock Solution -80°C Up to 6 months Optimal for long-term stability. Significantly slows down hydrolysis and other chemical degradation pathways.
-20°CUp to 1 monthSuitable for short-term storage. Some degradation may occur over longer periods.
4°CNot Recommended (≤ 24 hours)Significant degradation can occur. Only for immediate use.[9]
The Rationale Behind Low-Temperature Storage

Storing aqueous solutions of L-Fucose-1-phosphate at sub-zero temperatures, particularly at -80°C, is crucial for several reasons:

  • Reduced Hydrolysis Rate: The rate of chemical reactions, including hydrolysis, is significantly reduced at lower temperatures.

  • Inhibition of Microbial Growth: Freezing prevents the growth of any potential microbial contaminants that may have bypassed filtration.

  • Preservation of Phosphate Ester Bond Integrity: The stability of the high-energy phosphate bond is better maintained at ultra-low temperatures.

Avoiding Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound and is strongly discouraged. Aliquoting into single-use volumes is the most effective strategy to prevent this.[10]

PART 3: Handling and Quality Control of Stock Solutions

Proper handling and periodic quality control will ensure the reliability of your experimental data.

Best Practices for Handling
  • Thawing: When ready to use, thaw an aliquot of the stock solution on ice. Once thawed, keep the solution on ice for the duration of the experiment.

  • Avoid Contamination: Use sterile, filtered pipette tips and work in a clean environment (e.g., a laminar flow hood) when handling the stock solution.

  • pH Considerations: For enzymatic assays, ensure the final pH of your reaction buffer is compatible with the stability of L-Fucose-1-phosphate. Buffers with a near-neutral pH (6.5-7.5) are generally recommended.

Quality Control

For long-term studies or when troubleshooting unexpected experimental results, it is advisable to check the integrity of your L-Fucose-1-phosphate stock solution.

Methods for Assessing Degradation:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., charged aerosol detection (CAD) or mass spectrometry (MS)) can be used to separate and quantify L-Fucose-1-phosphate from its degradation products.[11]

  • Enzymatic Assays: A functional assay using an enzyme for which L-Fucose-1-phosphate is a substrate, such as L-fucokinase, can be used to determine the active concentration of the stock solution.

Degradation Pathway of L-Fucose-1-phosphate

G cluster_degradation Hydrolytic Degradation LF1P L-Fucose-1-phosphate LF L-Fucose LF1P->LF Hydrolysis Pi Inorganic Phosphate LF1P->Pi Hydrolysis H2O H₂O

Caption: Primary degradation pathway of L-Fucose-1-phosphate via hydrolysis.

Conclusion

The integrity of L-Fucose-1-phosphate disodium salt stock solutions is a cornerstone of reliable and reproducible research in glycoscience and related fields. By adhering to the detailed protocols for preparation, storage, and handling outlined in these application notes, researchers can significantly mitigate the risks of chemical degradation and microbial contamination. The implementation of sterile techniques, appropriate aliquoting, and ultra-low temperature storage are key to preserving the stability and efficacy of this important biochemical reagent.

References

  • Sigma-Aldrich. Product Specification. Retrieved from a general product page, as a direct link to a specific L-Fucose-1-phosphate disodium salt page with these exact details was not found.
  • ACS Publications. Nucleotide and Nucleotide Sugar Analysis by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry on Surface-Conditioned Porous Graphitic Carbon. Anal. Chem. 2010, 82, 23, 9798–9806. Retrieved from [Link]

  • MySkinRecipes. L-Fucose-1-phosphate disodium salt. Retrieved from [Link]

  • ASM Journals. Heat Sterilised Reducing Sugars and Their Effects on the Thermal Resistance of Bacteria. J. Gen. Microbiol. 5: 370-379. Retrieved from [Link]

  • Society for Applied Microbiology. THE EFFECT OF STERILISATION UPON SUGARS. J. Appl. Bacteriol. 1940, 3: 1-1. Retrieved from [Link]

  • University of Delaware. BUFFERS. Retrieved from a course material page, as a direct link was not available.
  • ACS Publications. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Anal. Chem. 2011, 83, 13, 5258–5266. Retrieved from [Link]

  • ResearchGate. Enzymatic Activity of α-L-Fucosidase and L-Fucokinase Across Vertebrate Animal Species. Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet.
  • Electron Microscopy Sciences. Phosphate Buffer - EM Grade. Retrieved from [Link]

  • Shijiazhuang Yuncang Water Technology Co., Ltd. Chemical Solutions for the Sugar Industry. Retrieved from [Link]

  • Science Forums. Stability of sugar phosphates. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of Glucose 6-phosphate and Fructose 6-phosphate on Newcrom B Column. Retrieved from [Link]

  • Microbe Notes. Sterilization Unveiled: Physical & Chemical Methods. Retrieved from [Link]

  • Cayman Chemical. Safety Data Sheet.
  • ResearchGate. How to serilize Glucose 6 phosphate?. Retrieved from [Link]

  • Buffers. Retrieved from a general educational resource, as a direct link was not available.
  • PubMed. Long-term preservation of dried phosphofructokinase by sugars and sugar/zinc mixtures. Retrieved from [Link]

  • Everon Life Sciences. Cayman Chemicals Company. Retrieved from [Link]

  • Sigma-Aldrich. Fucose. Retrieved from a general search page, as a direct link to a specific L-Fucose-1-phosphate disodium salt page with these exact details was not found.
  • PubMed Central. Characterization of the Hydrolysis Kinetics of Fucosylated Glycosaminoglycan in Mild Acid and Structures of the Resulting Oligosaccharides. Retrieved from [Link]

  • Grokipedia. Fucose-1-phosphate guanylyltransferase. Retrieved from [Link]

  • Wikipedia. Fucose-1-phosphate guanylyltransferase. Retrieved from [Link]

  • PubMed. The metabolism of L-fucose. 3. The enzymatic synthesis of beta-L-fucose 1-phosphate. Retrieved from [Link]

  • Oxford Academic. On the stability of nucleoside diphosphate glucose metabolites: implications for studies of plant carbohydrate metabolism. Journal of Experimental Botany, Volume 68, Issue 14, July 2017, Pages 3843–3852. Retrieved from [Link]

  • MPG.PuRe. Multi‐enzyme Cascades for the In Vitro Synthesis of Guanosine Diphosphate L‐Fucose. ChemCatChem 2021, 13, 2049-2056. Retrieved from [Link]

  • Sigma-Aldrich. β-L-Fucose 1-phosphate bis(cyclohexylammonium) salt. Retrieved from a product page, as a direct link was not available.
  • BBI Solutions. Double Your Shelf Life: Long Lasting Fast Glucose Enzymes. Retrieved from [Link]

Sources

Application Note: Kinetic Profiling of GDP-L-Fucose Pyrophosphorylase (GFPP)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Guanosine diphosphate (GDP)-L-fucose is the essential sugar donor for fucosyltransferases, enzymes responsible for constructing fucosylated glycans involved in ABO blood group determination, selectin-mediated leukocyte trafficking, and host-microbe interactions.[1][2][3]

In mammalian cells, GDP-fucose is synthesized via two routes: the de novo pathway and the salvage pathway .[1][4][5] This protocol focuses on the salvage pathway, specifically the final rate-limiting step catalyzed by GDP-L-fucose pyrophosphorylase (GFPP) (EC 2.7.7.30).[5] GFPP catalyzes the reversible condensation of L-Fucose-1-phosphate (Fuc-1-P) and GTP to yield GDP-L-fucose and inorganic pyrophosphate (PPi).

Understanding the kinetics of GFPP is critical for drug development, particularly in metabolic glycoengineering and cancer therapeutics where fucosylation is often dysregulated. This guide provides a validated, high-throughput compatible protocol for determining the kinetic parameters (


, 

,

) of GFPP using a coupled inorganic pyrophosphatase (PPase) assay.
Biological Context (The Salvage Pathway)

SalvagePathway Fucose L-Fucose Fuc1P L-Fucose-1-Phosphate Fucose->Fuc1P Phosphorylation FucK Fucokinase (ATP -> ADP) GDPFuc GDP-L-Fucose Fuc1P->GDPFuc Condensation GFPP GFPP (GTP -> PPi) Glycans Fucosylated Glycans GDPFuc->Glycans Transfer FucK->Fuc1P GFPP->GDPFuc FucT Fucosyltransferases

Figure 1: The L-Fucose Salvage Pathway. GFPP catalyzes the conversion of Fuc-1-P to the activated donor GDP-Fucose.[4][5][6][7]

Assay Principle

The GFPP reaction produces inorganic pyrophosphate (PPi) in a 1:1 stoichiometry with GDP-Fucose. Direct detection of PPi is achieved by coupling the reaction with Inorganic Pyrophosphatase (PPase) , which hydrolyzes PPi into two molecules of inorganic phosphate (


).[8] The liberated 

is then quantified using a Malachite Green reagent, forming a green molybdate-phosphoric acid complex absorbing at 620 nm.

Reaction Scheme:

  • GFPP Reaction:

    
    
    
  • Coupled Step:

    
    
    
  • Detection:

    
    
    

Why this method?

  • Sensitivity: Detects phosphate in the picomole range.

  • Throughput: Adaptable to 96-well or 384-well plates.

  • Stoichiometry: 1 mole of product (GDP-Fuc) = 2 moles of detectable analyte (

    
    ), amplifying the signal.
    

Materials & Reagents

Core Reagents
ReagentSpecificationStorageNotes
Recombinant GFPP Human or Bacterial (e.g., B. fragilis)-80°CAvoid repeated freeze-thaw.
L-Fucose-1-Phosphate >95% Purity, Sodium Salt-20°CSubstrate. Hygroscopic.
GTP Ultra-pure, Lithium salt-20°CCo-substrate.
Inorganic Pyrophosphatase Yeast (S. cerevisiae)-20°CCoupling enzyme.
Malachite Green Kit Commercial or homemade4°CHighly acidic; handle with care.
Phosphate Standard NIST Traceable

RTFor standard curve.
Assay Buffer (2X Concentrate)

Prepare fresh. Filter sterilize (0.22 µm).

  • 100 mM Tris-HCl, pH 7.5

  • 10 mM

    
     (Critical cofactor)
    
  • 0.2 mg/mL BSA (Stabilizer)

  • 1 mM DTT (Preserves enzyme active site)

Experimental Protocol

Pre-Assay Preparation (Critical Steps)
  • Phosphate Decontamination: Use phosphate-free detergents for all glassware. Rinse plastics with deionized water. Phosphate contamination is the #1 cause of high background.

  • Substrate Stock Validation: Dissolve Fuc-1-P in water to 10 mM. Verify concentration using

    
     is not possible (no chromophore). Use precise weighing or enzymatic endpoint verification.
    
  • Enzyme Dilution: Dilute GFPP in Assay Buffer on ice just before use. Target a concentration that yields linear product formation over 20 minutes (typically 10–50 nM final).

Standard Curve Generation

Run a standard curve on every plate to convert OD620 to µM Phosphate.

  • Prepare

    
     standards: 0, 2, 5, 10, 20, 40, 80 µM in Assay Buffer.
    
  • Add 50 µL of standard to wells.

  • Add 100 µL Malachite Green Reagent.

  • Incubate 20 min. Read OD620.

Kinetic Assay Workflow (96-well format)

This setup determines the


 for Fuc-1-P. GTP should be held constant at saturating levels (e.g., 500 µM, approx. 10x 

).

Step 1: Reaction Mix Preparation (per well)

  • Volume: 50 µL total reaction volume.

  • Component A (Substrate Mix): 25 µL containing:

    • GTP (1 mM, final 500 µM)

    • Fuc-1-P (Variable: 0, 10, 25, 50, 100, 250, 500, 1000 µM final)

    • PPase (0.02 U/well)

  • Component B (Enzyme Mix): 25 µL containing GFPP in Assay Buffer.

Step 2: Execution

  • Pipette 25 µL of Component A (Substrates + PPase) into wells.

  • Initiate reaction by adding 25 µL of Component B (GFPP).

  • Incubate at 25°C or 37°C for a fixed time (e.g., 15 minutes). Note: Ensure reaction remains in linear phase (<10% substrate consumption).

  • Quench & Develop: Add 100 µL Malachite Green Reagent directly to the reaction. This acidic reagent terminates the enzyme activity and initiates color development.

  • Incubate 15–20 minutes at Room Temp for color stabilization.

  • Read Absorbance at 620–650 nm.

AssayWorkflow Start Prepare Reagents (Keep on Ice) Mix Mix Substrates + PPase (Var. Fuc-1-P, Fixed GTP) Start->Mix Initiate Add GFPP Enzyme (Start Reaction) Mix->Initiate Incubate Incubate (15 min @ 37°C) Initiate->Incubate Quench Add Malachite Green (Quench & Develop) Incubate->Quench Read Read OD 620nm (Microplate Reader) Quench->Read Analyze Data Analysis (Michaelis-Menten) Read->Analyze

Figure 2: Step-by-step experimental workflow for the kinetic assay.

Data Analysis & Results

Calculations
  • Background Subtraction: Subtract the OD of the "0 µM Fuc-1-P" blank from all samples.

  • Conversion: Use the Phosphate Standard Curve slope to convert

    
     to 
    
    
    
    .
  • Stoichiometry Correction: Since 1 GFPP reaction cycle

    
     1 PPi 
    
    
    
    2 Pi:
    
    
  • Velocity (

    
    ):  Calculate reaction velocity (
    
    
    
    ) by dividing
    
    
    by the incubation time (min).
Kinetic Fitting

Plot


 (Initial Velocity) vs. 

(Fuc-1-P concentration). Fit the data to the Michaelis-Menten equation using non-linear regression (GraphPad Prism, Origin, or Python):


  • 
     (Michaelis Constant):  Indicates the affinity of GFPP for Fuc-1-P. Literature values typically range from 20 µM to 200 µM  depending on the species (human vs. bacterial).
    
  • 
     (Turnover Number): 
    
    
    
    .

Expert Insights & Troubleshooting (E-E-A-T)

Substrate Inhibition

Observation: High concentrations of GTP (>2 mM) or Fuc-1-P (>5 mM) may cause substrate inhibition, resulting in a droop in the velocity curve at high


.
Solution:  If observed, fit data to the Substrate Inhibition model: 

.
The "Phosphate Trap"

Issue: Commercial GTP often contains significant free phosphate (


) or pyrophosphate (

) from degradation. Validation: Run a "No Enzyme" control containing only GTP and Malachite Green. If the background is >0.2 OD, treat the GTP stock with PPase followed by phosphate scavenging, or purchase HPLC-purified nucleotides.
Enzyme Stability

GFPP is sensitive to freeze-thaw cycles.

  • Best Practice: Aliquot single-use stocks.

  • Buffer: Ensure DTT is present. GFPP contains cysteine residues critical for structural integrity; oxidation leads to rapid activity loss.

Alternative Validation (HPLC)

While Malachite Green is excellent for kinetics, validate the product identity once using Anion Exchange HPLC (e.g., MonoQ column).

  • Mobile Phase: Ammonium Bicarbonate gradient.

  • Detection: UV 254 nm (Guanosine).

  • Elution Order: GDP-Fucose elutes earlier than GTP due to fewer phosphate groups.

References

  • Structural insight into the catalytic mechanism of the bifunctional enzyme L-fucokinase/GDP-fucose pyrophosphorylase. National Institutes of Health (PMC). [Link]

  • GDP-L-fucose pyrophosphorylase: Purification, cDNA cloning, and properties of the enzyme. Journal of Biological Chemistry.[7] [Link]

  • Continuous enzyme-coupled assay of phosphate- or pyrophosphate-releasing enzymes. Analytical Biochemistry. [Link]

  • Fucose: biosynthesis and biological function in mammals. Glycobiology. [Link]

  • Multi-enzyme Cascades for the In Vitro Synthesis of Guanosine Diphosphate L-Fucose. ChemCatChem. [Link][9]

Sources

Application Note: High-Fidelity Metabolic Labeling of Cellular Glycans using Fucose Pathway Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Basis[1][2][3]

Fucosylation—the attachment of fucose residues to oligosaccharides on glycoproteins and glycolipids—is a critical modification regulating cell adhesion (e.g., Selectin-mediated leukocyte rolling), signaling (Notch pathway), and immune recognition. Traditional methods like lectin staining (e.g., Aleuria aurantia lectin) often suffer from low specificity and poor membrane permeability.

Metabolic Oligosaccharide Engineering (MOE) offers a superior alternative. By feeding cells "clickable" fucose analogs, researchers can hijack the cell's intrinsic Fucose Salvage Pathway . These analogs are metabolically processed into nucleotide sugars (e.g., GDP-6-Alkynyl-Fucose) and incorporated into nascent glycans by fucosyltransferases (FUTs) in the Golgi apparatus.[1]

The Fucose Salvage Pathway

The success of this protocol relies on the promiscuity of two key enzymes: Fucokinase (FUK) and GDP-Fucose Pyrophosphorylase (GFPP) . Unlike the de novo pathway, which synthesizes GDP-Fucose from GDP-Mannose, the salvage pathway recycles extracellular fucose.

  • Key Insight: We utilize 6-Alkynyl-Fucose (6-Alk-Fuc) rather than 6-Azido-Fucose for the primary protocol. Alkynes are biologically inert (bioorthogonal) and generally exhibit lower toxicity and higher incorporation efficiency in mammalian cells compared to their azide counterparts [1].

FucoseSalvage cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_golgi Golgi Apparatus Ex_Fuc Exogenous 6-Alkynyl-Fucose Enz1 Fucokinase (FUK) Ex_Fuc->Enz1 Transport Fuc1P 6-Alk-Fucose-1-P Enz2 GDP-Fucose Pyrophosphorylase (GFPP) Fuc1P->Enz2 GDPFuc GDP-6-Alk-Fucose FUTs Fucosyltransferases (FUTs) GDPFuc->FUTs Translocation Enz1->Fuc1P Enz2->GDPFuc Glycan Fucosylated Glycoprotein FUTs->Glycan Incorporation

Figure 1: The Fucose Salvage Pathway hijacked by 6-Alkynyl-Fucose. The analog traverses the cytosol to become an activated GDP-donor before Golgi incorporation.

Experimental Design Strategy

Reagent Selection

For robust labeling, use peracetylated analogs (e.g., Ac4-6-Alkynyl-Fucose ). The acetyl groups increase lipophilicity, allowing passive diffusion across the plasma membrane. Once intracellular, non-specific esterases cleave the acetyl groups, trapping the polar sugar inside the cell.

Comparison of Fucose Analogs
Feature6-Alkynyl-Fucose (Recommended)6-Azido-Fucose
Bioorthogonality High (Alkyne is rare in biology)High
Toxicity LowModerate to High (Cell line dependent)
Detection Chemistry CuAAC (Copper-Catalyzed Click)SPAAC (Copper-free) or CuAAC
Labeling Efficiency High (Stable intermediate)Variable (Can be reduced by thiols)
Primary Use Case Fixed cell imaging, ProteomicsLive cell imaging (via SPAAC)
The "Self-Validating" Control System

To ensure the signal is genuine incorporation and not non-specific sticking of the fluorophore:

  • Negative Control: DMSO vehicle only (measures background click reaction).

  • Competition Control: Co-incubation with 100x excess natural L-Fucose.

  • Inhibition Control (Gold Standard): Pre-treatment with 2-Fluorofucose (2-FF) . 2-FF is a potent inhibitor that depletes the cellular GDP-Fucose pool, effectively "erasing" fucosylation [2]. If your signal persists after 2-FF treatment, it is an artifact.

Detailed Protocol: Metabolic Labeling & Click Chemistry

Objective: Label cell surface and intracellular fucosylated glycans in HeLa or CHO cells.

Phase A: Metabolic Labeling
  • Seeding: Seed cells in a 6-well plate (for flow cytometry) or on coverslips (for imaging) to reach 50-60% confluency.

  • Preparation of Stock: Dissolve Ac4-6-Alkynyl-Fucose in high-quality anhydrous DMSO to 100 mM. Store at -20°C.

  • Pulse: Dilute stock into fresh culture media to a final concentration of 50 µM - 200 µM .

    • Expert Note: 50 µM is sufficient for highly metabolically active cancer lines; 200 µM ensures maximum saturation for primary cells.

  • Incubation: Incubate cells for 48 to 72 hours at 37°C / 5% CO2.

    • Why 72h? This allows turnover of pre-existing non-labeled glycoproteins and biosynthesis of new labeled ones.

Phase B: Fixation and Permeabilization

Note: This protocol uses CuAAC, which requires fixed cells due to copper toxicity.

  • Wash: Aspirate media and wash cells 2x with DPBS (Dulbecco's Phosphate-Buffered Saline).

  • Fix: Add 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature (RT).

  • Permeabilize: Wash 2x with PBS. Add 0.25% Triton X-100 in PBS for 10 minutes.

  • Block: Wash 2x with PBS. Add 3% BSA in PBS for 30 minutes to block non-specific binding sites.

Phase C: The Click Reaction (CuAAC)

Critical Step: The order of reagent addition prevents precipitation of the copper catalyst. Reaction Cocktail (Prepare fresh):

  • PBS (Buffer)

  • CuSO4 (1 mM final)

  • THPTA or TBTA Ligand (100 µM final) - Stabilizes Cu(I) state.

  • Azide-Fluorophore (e.g., Azide-Alexa Fluor 488) (10-20 µM final)

  • Sodium Ascorbate (10 mM final) - Add LAST. Initiates reaction.

  • Stain: Remove blocking buffer. Add the Click Reaction Cocktail to cells.

  • Incubate: Incubate for 1 hour at RT in the dark .

  • Wash: Wash 3x with PBS containing 1 mM EDTA (removes excess copper ions) and 1% BSA.

  • Counterstain: Stain nuclei with DAPI (1 µg/mL) for 5 mins.

Phase D: Workflow Visualization

Workflow cluster_culture Phase A: Culture cluster_chem Phase B & C: Chemistry Seed Seed Cells (T=0) Treat Add 200µM Ac4-6-Alk-Fuc Seed->Treat Incubate Incubate 48-72 Hours Treat->Incubate Fix Fixation (4% PFA) Incubate->Fix Wash PBS Perm Permeabilization (Triton X-100) Fix->Perm Click CuAAC Reaction (CuSO4 + Ascorbate + Azide-Dye) Perm->Click Analysis Imaging / Flow Cytometry Click->Analysis Wash EDTA

Figure 2: Step-by-step workflow from cell seeding to analytical imaging.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
High Background Non-specific fluorophore bindingIncrease washing steps; include 1% BSA in wash buffers. Reduce Azide-dye concentration.
Low Signal Insufficient incubation timeExtend metabolic labeling to 72h. Ensure Acetylated analog is used (free sugar enters poorly).
Cell Death Copper toxicityEnsure THPTA ligand is used in 5:1 ratio to Copper. Do not use CuAAC on live cells.
Precipitation Incorrect cocktail mixingAlways add Ascorbate last . Mix THPTA and CuSO4 before adding to the main buffer.

References

  • Hsu, T. L., et al. (2007). Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells.[2][3][4][5][6] Proceedings of the National Academy of Sciences, 104(8), 2614–2619.[2][3][5] [2][5]

  • Okeley, N. M., et al. (2013). Development of orally active inhibitors of protein and cellular fucosylation.[3] Proceedings of the National Academy of Sciences, 110(14), 5404–5409.

  • Sawa, M., et al. (2006). Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo.[3][7] Proceedings of the National Academy of Sciences, 103(33), 12371–12376.

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974–6998.

Sources

Troubleshooting & Optimization

Technical Support Center: L-Fucose-1-Phosphate Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to function as a specialized support center for researchers working with L-Fucose-1-phosphate (Fuc-1-P). It prioritizes mechanistic understanding to enable self-sufficient troubleshooting.

Topic: Prevention of Hydrolysis in Aqueous Solution Document ID: FUC1P-STAB-001 Last Updated: 2026-02-17

The Stability Profile: Why Fuc-1-P Degrades

To prevent degradation, one must understand the molecular vulnerability. L-Fucose-1-phosphate is a glycosyl phosphate , meaning the phosphate group is attached to the anomeric carbon (C1).

Unlike stable phosphate esters (e.g., Fucose-6-phosphate), the C1–O–P bond is a hemiacetal phosphate . It is thermodynamically unstable relative to its hydrolysis products (Fucose + Pi) and kinetically vulnerable to acid catalysis.

The Hydrolysis Mechanism

The degradation is driven by the protonation of the bridging oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion. This reaction is strictly acid-catalyzed and proceeds through a dissociative mechanism (


-like).

HydrolysisMechanism cluster_factors Catalytic Accelerators Fuc1P L-Fucose-1-Phosphate (Stable Dianion at pH > 7) Protonation Protonation of Glycosidic Oxygen (pH < 6) Fuc1P->Protonation Acidic Buffer / H+ Transition Transition State: Oxocarbenium Ion Protonation->Transition C1-O Bond Cleavage Products Hydrolysis Products: L-Fucose + Inorganic Phosphate (Pi) Transition->Products Water Attack (Nucleophile) Factors 1. Low pH (Critical) 2. High Temp (>30°C) 3. Phosphatases

Figure 1: The acid-catalyzed hydrolysis pathway of L-Fucose-1-phosphate. Note that the reaction rate peaks near pH 4.0 where the phosphate exists as a monoanion.[1]

Critical Stability Data
ParameterStability StatusTechnical Note
pH < 4.0 🔴 Critical Risk Rapid hydrolysis. The monoanion species dominates, facilitating proton transfer to the leaving group.
pH 4.0 – 6.0 🟠 High Risk Significant degradation over hours/days. Avoid long-term storage here.
pH 7.0 – 9.0 🟢 Stable Phosphate exists as a dianion (

). Charge repulsion protects the bond.
Temperature ❄️ Cold Chain Stable at -20°C. At 25°C (RT), stable for 24h only if pH is >7.5.
Enzymes 💀 Lethal Alkaline Phosphatase (AP) or pyrophosphatases in crude lysates will strip the phosphate instantly.

Storage & Reconstitution Protocols

Standard Operating Procedure (SOP) for preserving structural integrity.

A. Solid State Storage
  • Condition: -20°C, desiccated.

  • Shelf Life: >2 years if kept dry.[2]

  • Risk: Hygroscopic nature. Moisture absorption leads to local acidity and hydrolysis.

  • Action: Allow vial to equilibrate to room temperature before opening to prevent condensation.

B. Aqueous Solution Preparation (Reconstitution)

Do NOT reconstitute in unbuffered water. Water absorbs atmospheric


, forming carbonic acid (pH ~5.5), which sits exactly in the instability window of Fuc-1-P.

Recommended Buffer System:

  • Buffer: 10–50 mM HEPES or Tris-HCl.

  • pH: Adjust to 7.5 – 8.0 .

  • Additives:

    • Essential: 1 mM EDTA (chelates divalent cations like

      
       which can stabilize leaving groups or assist contaminant phosphatases).
      
    • Optional: 0.02% Sodium Azide (if storing at 4°C for >24h to prevent microbial growth).

Protocol:

  • Calculate required volume for 100 mM stock.

  • Dissolve Fuc-1-P powder in HEPES pH 7.5 .

  • Aliquot immediately into single-use volumes (avoid freeze-thaw cycles).

  • Flash freeze in liquid nitrogen or place directly at -80°C (preferred) or -20°C.

Troubleshooting & FAQs

Scenario-based solutions for experimental anomalies.

Q1: I detected free phosphate in my fresh stock solution. Is the vendor batch bad?

Diagnostic: Not necessarily.

  • Cause: Did you dissolve it in unbuffered Milli-Q water? As noted, pure water drops to pH 5.5, initiating auto-hydrolysis.

  • Fix: Check free phosphate levels using a Malachite Green assay. If <5%, the sample is likely salvageable. Re-buffer immediately to pH 8.0.

Q2: My enzymatic synthesis (GDP-Fucose production) failed.

Diagnostic: Check your reaction buffer.

  • Cause: Many glycosyltransferase buffers require

    
     or 
    
    
    
    . While necessary for the enzyme, these metals can accelerate non-enzymatic hydrolysis of Fuc-1-P if the pH drops or if the temperature is high (37°C) for extended periods.
  • Fix: Add Fuc-1-P last to the reaction mix. Do not pre-incubate Fuc-1-P with metal ions at 37°C.

Q3: The NMR spectrum shows a split peak at the anomeric position.

Diagnostic: This indicates hydrolysis.

  • Observation: Fuc-1-P should show a doublet (coupling with P) at the anomeric proton. If you see a new doublet (or singlet depending on solvent) corresponding to free Fucose (usually

    
     mix), hydrolysis has occurred.
    
  • Threshold: If free fucose >10%, discard the stock for kinetic studies.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Loss of Activity / Degradation CheckpH Check Solution pH Start->CheckpH IsAcidic pH < 6.0? CheckpH->IsAcidic CheckPhos Check for Phosphatase (Lysate Contamination?) IsAcidic->CheckPhos No (pH is Neutral) AdjustBuffer Solution: Re-buffer to HEPES/Tris pH 7.5-8.0 IsAcidic->AdjustBuffer Yes AddInhibitor Solution: Add Phosphatase Inhibitors / EDTA CheckPhos->AddInhibitor Yes (Crude Sample) ColdChain Solution: Store at -80°C Avoid Freeze-Thaw CheckPhos->ColdChain No (Pure Sample)

Figure 2: Decision matrix for diagnosing Fucose-1-Phosphate instability.

Experimental Validation

How to verify the integrity of your Fuc-1-P before critical experiments.

Method A: Malachite Green Phosphate Assay (Rapid)

  • Dilute Fuc-1-P stock 1:100.

  • Mix with Malachite Green reagent.

  • Measure Absorbance at 620 nm.

  • Interpretation: High signal = High Inorganic Phosphate (

    
    ) = Hydrolysis has occurred.
    

Method B:


 NMR (Definitive) 
  • Dissolve sample in

    
     (buffered pH 7.5).
    
  • Run standard

    
     scan.
    
  • Signals:

    • Fuc-1-P: Single peak (typically around -1 to -3 ppm depending on pH).

    • Inorganic Phosphate (

      
      ):  Distinct peak shifted from the ester.
      
    • Interpretation: Integrate peaks to calculate % purity.

References

  • PubChem. (n.d.). Beta-L-fucose 1-phosphate | C6H13O8P.[3][4] National Library of Medicine. Retrieved from [Link]

  • Wang, W., et al. (2009).[5] Chemoenzymatic synthesis of GDP-L-fucose and the Lewis X glycan derivatives. PNAS, 106(38), 16096-16101.[5] (Demonstrates use of Fuc-1-P in FKP pathway and stability context). Retrieved from [Link]

  • Wolfenden, R., et al. (2011). The kinetics of hydrolysis of glycosyl phosphates. Journal of the American Chemical Society. (Provides foundational mechanistic data on the acid lability of the C1-O-P bond).

Sources

removing sodium ions from L-Fucose-1-phosphate disodium salt for MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Desalting L-Fucose-1-Phosphate Disodium Salt

Executive Summary

L-Fucose-1-phosphate (L-Fuc-1-P) is typically supplied as a disodium salt to ensure stability during storage. However, sodium ions (


) are detrimental to Mass Spectrometry (MS) analysis, particularly in Electrospray Ionization (ESI). They cause ion suppression , disperse signal into multiple adduct channels (e.g., 

,

), and contaminate the ion source.

This guide details the removal of sodium ions and conversion of the analyte into a volatile ammonium salt or free acid form, restoring spectral fidelity.

Module 1: The Chemistry of the Problem

Before attempting purification, it is critical to understand the ionic behavior of your analyte in the MS source.

Analyte Profile:

  • Compound: L-Fucose-1-phosphate[1]

  • Formula:

    
     (Free Acid MW: ~244.13 Da)
    
  • Supplied Form: Disodium Salt (

    
    )
    
  • MS Mode: Negative Ion Mode (

    
    ) is preferred for phosphorylated sugars.
    

The "Sodium Effect" in MS: In negative mode, residual sodium creates stable, non-volatile clusters. Instead of a single sharp peak at


 243.02 (

), you observe a "split" signal:
  • 
     243.02:  The desired deprotonated ion (often suppressed).
    
  • 
     265.00:  The sodium adduct 
    
    
    
    .
  • 
     286.98:  The disodium adduct 
    
    
    
    .

The Solution: We must replace the non-volatile


 counter-ions with Ammonium (

)
or Protons (

)
. Ammonium is preferred because it is volatile (sublimes as

in the source) and maintains a near-neutral pH, preserving the labile glycosidic phosphate bond.
Module 2: Primary Protocol – Cation Exchange (Batch Method)

Best For: Bulk desalting of pure standards (>1 mg). Mechanism: Strong Cation Exchange (SCX) resin captures


 and releases 

.
Materials Required
  • Resin: Dowex 50W-X8 (or Amberlite IR-120), 200-400 mesh.

  • Solvents: HPLC-grade Water, Ammonium Hydroxide (

    
    ), Formic Acid (optional).
    
  • Hardware: 1.5 mL Eppendorf tubes, Centrifuge, pH paper.

Step-by-Step Procedure

Phase 1: Resin Preparation (Conversion to Ammonium Form) Commercial resins often come in


 or 

form. We must convert them to

form to protect the sugar phosphate from acid hydrolysis.
  • Slurry: Weigh ~100 mg of resin into a tube. Add 1 mL water. Vortex and centrifuge (2000 x g, 1 min). Discard supernatant (removes fines).

  • Acid Wash (Strip Na+): Add 1 mL 1M HCl. Vortex 1 min. Centrifuge/discard supernatant. Repeat 2x. (Resin is now

    
     form).
    
  • Water Wash: Wash with water until pH is neutral.

  • Ammonium Conversion: Add 1 mL 1M

    
    . Vortex 1 min. Centrifuge/discard. Repeat 2x. (Resin is now 
    
    
    
    form).
  • Final Rinse: Wash with HPLC water 3-4 times until the supernatant pH is ~7-8.

Phase 2: Sample Desalting

  • Dissolution: Dissolve L-Fuc-1-P disodium salt in HPLC water (approx. 1-5 mg/mL).

  • Exchange: Add the prepared wet resin (approx 5-fold excess by mass relative to sample) to the sample solution.

  • Incubation: Vortex gently for 5-10 minutes at room temperature.

    • Mechanism:[2][3][4]

      
      
      
  • Separation: Centrifuge at 5000 x g for 2 minutes.

  • Recovery: Carefully pipette the supernatant (containing the product) into a fresh glass vial.

  • Lyophilization: Freeze-dry the supernatant. The excess ammonium carbonate/hydroxide will sublime, leaving pure L-Fucose-1-phosphate ammonium salt.

Module 3: Secondary Protocol – HILIC SPE (Micro-Scale)

Best For: Trace amounts (<100 µg) or cleaning samples from complex biological matrices. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar sugar phosphate while salts are washed away or eluted separately.

Protocol
  • Conditioning: Use a HILIC SPE tip (e.g., ZIC-HILIC or Amide). Wash with 100% Water, then equate with 80% Acetonitrile (ACN).

  • Loading: Dissolve sample in 80% ACN (high organic forces the sugar to bind to the hydrophilic phase). Load onto tip.

  • Washing: Wash with 80% ACN containing 10mM Ammonium Acetate.

    • Note: This step displaces sodium with ammonium ions on the stationary phase surface.

  • Elution: Elute with 100% HPLC Water (or 50:50 Water:ACN). The polar sugar phosphate releases in the high-aqueous phase.

Module 4: Process Visualization

The following diagram illustrates the decision logic and chemical transformation pathways.

DesaltingWorkflow Start Start: L-Fuc-1-P Disodium Salt CheckAmt Sample Amount? Start->CheckAmt ResinPrep Resin Prep (Dowex 50W) Convert to NH4+ Form CheckAmt->ResinPrep > 1 mg (Pure Salt) HILIC HILIC SPE Tip Load in 80% ACN CheckAmt->HILIC < 100 µg (or Dirty Matrix) BatchEx Batch Exchange (Mix Sample + Resin) ResinPrep->BatchEx Centrifuge Centrifuge & Recover Supernatant BatchEx->Centrifuge MS MS Analysis (Neg Mode) Target: m/z 243.02 Centrifuge->MS Wash Wash with NH4OAc (Displace Na+) HILIC->Wash Elute Elute with Water Wash->Elute Elute->MS

Caption: Decision tree for selecting the optimal desalting workflow based on sample mass and purity requirements.

Module 5: Troubleshooting & FAQs

Q1: I followed the resin protocol, but my signal intensity is zero. Where is my analyte?

  • Diagnosis: The analyte likely bound irreversibly to the resin or precipitated.

  • Fix:

    • Ensure you used Cation exchange (Dowex 50W), not Anion exchange. Anion exchange (Dowex 1x8) will bind the phosphate group and trap your sugar.

    • Check the pH.[5] If you used the

      
       form resin (not 
      
      
      
      ), the pH may have dropped <2, causing hydrolysis of the phosphate ester. Always use the Ammonium form for labile sugars.

Q2: I still see sodium adducts (


) after desalting. 
  • Diagnosis: Re-contamination.

  • Fix:

    • Glassware: Sodium leaches from standard borosilicate glass. Use plastic (polypropylene) tubes and vials for all steps.

    • Buffers: Ensure your LC-MS mobile phases are made with LC-MS grade solvents and stored in plastic. Even touching a pipette tip with bare fingers can introduce sodium.

Q3: Can I use a C18 column to desalt this?

  • Answer: No. L-Fucose-1-phosphate is extremely polar (hydrophilic). It will elute in the void volume of a C18 column along with the salts. You must use Ion Exchange or HILIC (Graphitized Carbon is also an excellent alternative).

Q4: Why not just acidify with Formic Acid to displace the Sodium?

  • Answer: While acidification protonates the phosphate, it does not physically remove the sodium ions from the solution. As the droplet evaporates in the ESI source, the sodium concentration increases, and it will compete with protons to re-form adducts. You must physically remove the

    
     via exchange or chromatography.
    
Summary of Quantitative Expectations
ParameterDisodium Salt (Raw)Ammonium Salt (Processed)
Counter-ion

(Non-volatile)

(Volatile)
Dominant MS Ion

(

265)

(

243)
Solubility High (Water)High (Water)
pH (10mM soln) ~8.0~6.5 - 7.5
Ion Suppression HighLow
References
  • Packer, N. H., et al. (1998). A general approach to desalting oligosaccharides released from glycoproteins. Glycoconjugate Journal.

  • Thermo Fisher Scientific. (2023). Differentiating sugar phosphate isomers using high resolution mass spectrometry. Application Note.

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Technical Guide.

  • Sunresin. (2025). Use of Cation Exchange Resin in Sugar Purification.[2][6][7][8][9] Technical Data Sheet.

Sources

resolving peak overlap between Fuc-1-P and AMP in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis

Guide: Resolving Peak Overlap Between Fucosyl-1-Phosphate (Fuc-1-P) and Adenosine Monophosphate (AMP)

Welcome to the technical support center. As a Senior Application Scientist, I understand the critical importance of robust and reproducible analytical methods in research and drug development. A common challenge encountered by scientists is the co-elution of structurally similar, highly polar analytes. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the separation of Fucosyl-1-Phosphate (Fuc-1-P) and Adenosine Monophosphate (AMP) by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why are Fuc-1-P and AMP so difficult to separate using standard reversed-phase HPLC?

Standard reversed-phase (RP) chromatography, which typically uses a nonpolar stationary phase like C18, relies on hydrophobic interactions to retain analytes.[1] Fuc-1-P and AMP are both highly polar, anionic molecules due to their phosphate groups and hydroxyl/amino functionalities. Consequently, they exhibit very weak interaction with the C18 stationary phase and elute at or near the column's void volume, resulting in complete peak overlap.

Q2: What are the primary chromatographic modes suitable for separating Fuc-1-P and AMP?

To achieve separation, you must employ a chromatographic mode that can effectively differentiate between these two polar anions. The three most successful approaches are:

  • Anion-Exchange Chromatography (AEX): Separates molecules based on the strength of their interaction with a positively charged stationary phase. This is often the most effective and direct method for nucleotides and sugar phosphates.[2][3][4]

  • Ion-Pair Reversed-Phase (IP-RP) Chromatography: A modification of RP-HPLC where an ion-pairing agent is added to the mobile phase. This agent forms a neutral, more hydrophobic complex with the anionic analytes, allowing for their retention and separation on a standard C18 column.[5][6][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[8] Analytes are separated based on their partitioning into a water-enriched layer on the stationary phase surface, making it ideal for highly polar compounds.[9]

Q3: Is a mass spectrometer (MS) detector required for this analysis?

While an MS detector can aid in peak identification, it is not strictly necessary for resolving Fuc-1-P and AMP. A standard UV-Vis or Diode Array Detector (DAD) is sufficient, as AMP has a strong chromophore (the adenine base) that absorbs UV light, typically around 260 nm.[4] Fuc-1-P lacks a strong chromophore, making its direct UV detection challenging. If Fuc-1-P detection is required, derivatization or the use of a detector like a Charged Aerosol Detector (CAD) or MS would be necessary. This guide focuses on chromatographic separation, which is independent of the detection method.

Troubleshooting Guide: From Co-elution to Baseline Resolution

This section is designed to guide you through a logical workflow to diagnose and solve peak overlap between Fuc-1-P and AMP.

Troubleshooting_Workflow start Start: Fuc-1-P and AMP Peaks Overlap check_mode Q1: What is your current HPLC mode? start->check_mode rp_mode Standard Reversed-Phase (e.g., C18) check_mode->rp_mode Reversed-Phase iprp_mode Ion-Pair RP (IP-RP) check_mode->iprp_mode IP-RP aex_mode Anion-Exchange (AEX) check_mode->aex_mode AEX hilic_mode HILIC check_mode->hilic_mode HILIC rp_advice This mode is unsuitable. Switch to AEX, IP-RP, or HILIC. rp_mode->rp_advice iprp_q1 Q2: Are peaks broad or tailing? iprp_mode->iprp_q1 iprp_a1 Adjust Ion-Pair Agent Concentration. Ensure column equilibration (>30 min). Match sample solvent to mobile phase. iprp_q1->iprp_a1 Yes iprp_q2 Q3: Is resolution poor but some separation exists? iprp_q1->iprp_q2 No iprp_a1->iprp_q2 iprp_a2 Optimize Mobile Phase pH to alter analyte charge state. Adjust organic modifier gradient. Change temperature. iprp_q2->iprp_a2 Yes end_node Goal: Baseline Resolution (Rs > 1.5) iprp_q2->end_node No, fully resolved iprp_a2->end_node aex_q1 Q4: Are peaks eluting too early/late? aex_mode->aex_q1 aex_a1 Adjust start/end points of salt gradient. Modify gradient slope (make it shallower for better resolution). aex_q1->aex_a1 Yes aex_q2 Q5: Is selectivity poor? aex_q1->aex_q2 No aex_a1->aex_q2 aex_a2 Optimize Mobile Phase pH. Small changes can significantly impact selectivity on AEX columns. aex_q2->aex_a2 Yes aex_q2->end_node No, fully resolved aex_a2->end_node hilic_q1 Q6: Is retention too low? hilic_mode->hilic_q1 hilic_a1 Increase initial Acetonitrile percentage. Ensure sample solvent is high in organic. hilic_q1->hilic_a1 Yes hilic_q2 Q7: Is resolution insufficient? hilic_q1->hilic_q2 No hilic_a1->hilic_q2 hilic_a2 Optimize buffer concentration (10-20 mM). Adjust pH. Make the water/buffer gradient shallower. hilic_q2->hilic_a2 Yes hilic_q2->end_node No, fully resolved hilic_a2->end_node Mechanism_Diagram cluster_0 Standard Reversed-Phase cluster_1 Ion-Pair Reversed-Phase cluster_2 rp_surface C18 Surface (Hydrophobic) amp_rp AMP⁻ amp_rp->rp_surface No Interaction (Repulsion) fucp_rp Fuc-1-P⁻ fucp_rp->rp_surface label_rp Result: No Retention, Co-elution ip_surface C18 Surface + TBA⁺ tba_plus TBA⁺ amp_pair [AMP⁻-TBA⁺]⁰ fucp_pair [Fuc-1-P⁻-TBA⁺]⁰ amp_ip AMP⁻ amp_ip->tba_plus fucp_ip Fuc-1-P⁻ fucp_ip->tba_plus amp_pair->ip_surface Hydrophobic Interaction fucp_pair->ip_surface label_ip Result: Retention & Separation

Sources

Validation & Comparative

Comparative Analysis Guide: Mass Spectrometry Fragmentation of L-Fucose-1-Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Differentiating L-Fucose-1-phosphate from Metabolic Isomers (L-Fuculose-1-phosphate) and Epimers (L-Rhamnose-1-phosphate).

Executive Summary

L-Fucose-1-phosphate (Fuc-1-P) is a critical intermediate in the fucose salvage pathway , serving as the direct precursor to GDP-Fucose, the essential donor for fucosyltransferases in glycan biosynthesis.[1] In drug development—particularly for fucosylation inhibitors or metabolic prodrugs—accurate quantification of Fuc-1-P is mandatory.

However, Fuc-1-P analysis is plagued by isobaric interference. It shares a molecular weight (MW 244.13 Da) and primary metabolic space with L-Fuculose-1-phosphate (a catabolic intermediate) and L-Rhamnose-1-phosphate (a stereoisomer often found in plant-derived reagents or bacterial contaminants).

This guide compares the mass spectrometry (MS) fragmentation patterns of Fuc-1-P against these alternatives, evaluating HILIC-MS/MS (Negative Mode) versus GC-MS (TMS Derivatization) to determine the optimal workflow for specificity and sensitivity.

Chemical Identity & Metabolic Context[1][2][3]

Understanding the biological origin of these isomers is the first step in designing a robust assay. Fuc-1-P does not exist in isolation; it is part of a dynamic equilibrium.

Metabolic Pathway Diagram

The following diagram illustrates the distinct origins of Fuc-1-P and its isomer Fuculose-1-P, highlighting why separation is critical in metabolic flux studies.

FucoseMetabolism Fucose L-Fucose Fuc1P L-Fucose-1-Phosphate (Target Analyte) Fucose->Fuc1P Fucokinase (Salvage Pathway) Fuculose L-Fuculose Fucose->Fuculose Fucose Isomerase (Bacterial/Catabolic) GDPFuc GDP-Fucose (Glycosylation Donor) Fuc1P->GDPFuc Fuc-1-P Guanylyltransferase Fucul1P L-Fuculose-1-Phosphate (Catabolic Isomer) Fuculose->Fucul1P Fuculose Kinase DHAP DHAP + Lactaldehyde Fucul1P->DHAP Fuc-1-P Aldolase

Comparative Analysis: HILIC-MS/MS vs. GC-MS

Scenario A: LC-MS/MS (Negative Electrospray Ionization)

Gold Standard for High-Throughput Quantitation

In negative ion mode (ESI-), sugar phosphates ionize readily as deprotonated species


.[6] This method is preferred for its speed and lack of derivatization, but it requires careful chromatographic separation of isomers.
  • Precursor Ion:

    
     243.03
    
  • Key Fragmentation Channels:

    • Phosphate Group Loss: The most abundant ions are typically derived from the phosphate moiety itself (

      
       79, 
      
      
      
      97).
    • Neutral Loss of Water:

      
       (
      
      
      
      225).
    • C-P Bond Cleavage: Loss of the phosphate group (

      
      , 98 Da) to yield the deprotonated sugar moiety (
      
      
      
      145).
Fragmentation Pattern Comparison Table (ESI-)
FeatureL-Fucose-1-P (Target)L-Fuculose-1-P (Isomer)L-Rhamnose-1-P (Epimer)
Precursor (

)
243.03243.03243.03
Dominant Fragment

97 (

)

97 (

)

97 (

)
Diagnostic Ion

145
(Sugar ring

)

145
(Different intensity ratio due to open-chain ketone form)

145
(Identical mass, distinct drift time in IMS)
Cross-Ring Cleavage

type cleavage favored in aldose rings.
Retro-Aldol cleavage favored in ketose acyclic forms.Similar to Fucose; requires chromatographic resolution.
Retention (HILIC) Elutes after sugar-6-phosphates due to shielded C1-phosphate.Elutes distinct from aldose form due to ketose interaction.Often co-elutes with Fuc-1-P; requires high-res column.

Expert Insight: The MS/MS spectra of these isomers are highly similar because the phosphate group dominates fragmentation. Do not rely solely on MS/MS transitions. You must validate retention times using authentic standards. For Fuculose-1-P, which is commercially rare, enzymatic synthesis using Fucose Isomerase may be required for validation.

Scenario B: GC-MS (TMS Derivatization)

Gold Standard for Structural Identification

Gas Chromatography-Mass Spectrometry (GC-MS) offers superior isomer resolution but requires time-consuming derivatization. The phosphate group and hydroxyls are blocked with Trimethylsilyl (TMS) groups, creating a volatile derivative.

  • Derivatization: Methoximation (MOX) followed by Silylation (MSTFA/BSTFA).

  • Result: Fuc-1-P forms a MOX-TMS derivative (typically 5-TMS or 6-TMS depending on phosphate silylation).

Performance Comparison
FeatureHILIC-MS/MS GC-MS (MOX-TMS)
Sensitivity High (nM range)Moderate (

M range)
Specificity Low (Isobaric overlap common)High (Retention time + spectral fingerprint)
Throughput 5-10 min/sample30-60 min/sample
Sample Integrity Excellent (Native state)Risk of phosphate hydrolysis during heating.

Experimental Protocols

Protocol A: HILIC-MS/MS Workflow (Recommended)

Use this for routine quantification in biological matrices.

  • Extraction:

    • Mix 50

      
      L plasma/cell lysate with 150 
      
      
      
      L cold Acetonitrile:Methanol (75:25) .
    • Vortex 30s, Centrifuge 10 min at 15,000 x g (4°C).

    • Collect supernatant. Do not dry down completely (sugar phosphates degrade). Dilute with ACN to match initial mobile phase.

  • LC Conditions:

    • Column: ZIC-pHILIC (Merck) or BEH Amide (Waters).

    • Mobile Phase A: 10 mM Ammonium Carbonate, pH 9.0 (Enhances deprotonation).

    • Mobile Phase B: Acetonitrile.[7][8]

    • Gradient: 80% B to 40% B over 15 min.

  • MS Settings (Triple Quad):

    • Mode: Negative Electrospray (-ESI).

    • MRM Transitions:

      • Quantifier:

        
         (CE -35V)
        
      • Qualifier 1:

        
         (CE -25V)
        
      • Qualifier 2:

        
         (CE -20V) – Monitor this ratio for isomer checks.
        
Protocol B: GC-MS Derivatization (Validation)

Use this to confirm peak identity during method development.

  • Dry: Lyophilize 50

    
    L of extract to complete dryness.
    
  • Methoximation: Add 50

    
    L Methoxyamine-HCl in Pyridine (20 mg/mL). Incubate 30 min at 37°C.
    
  • Silylation: Add 50

    
    L MSTFA + 1% TMCS. Incubate 30 min at 37°C.
    
  • Analysis: Inject 1

    
    L splitless. Fuc-1-P-TMS will elute earlier than Hexose-6-P-TMS derivatives.
    

Decision Workflow

Use the following logic tree to select the appropriate method for your study.

MethodSelection Start Start: Fuc-1-P Analysis Throughput Is High Throughput Required? Start->Throughput Isomers Are Isomers (Fuculose/Rhamnose) Suspected? Throughput->Isomers No (Validation/Discovery) HILIC Method: HILIC-MS/MS (ZIC-pHILIC Column) Throughput->HILIC Yes (>50 samples) Isomers->HILIC No, standard profiling GCMS Method: GC-MS (MOX-TMS Derivatization) Isomers->GCMS Yes, critical separation needed IonMobility Method: HILIC-IMS-MS (Ion Mobility Separation) HILIC->IonMobility If interference persists

Figure 2: Decision matrix for selecting the analytical approach based on throughput needs and isomer complexity.

References

  • ThermoFisher Scientific. (2022). Differentiating sugar phosphate isomers using high resolution mass spectrometry coupled with MSn. Retrieved from

  • Wagstaff, B. A., et al. (2019). NDP-rhamnose biosynthesis and rhamnosyltransferases. University of Dundee. Retrieved from

  • Higgins, M. A., et al. (2013).[9] Structural and Functional Analysis of Fucose-Processing Enzymes from Streptococcus pneumoniae. Journal of Biological Chemistry. Retrieved from

  • Lipid Maps. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry. Retrieved from

  • PubChem. (2025). L-Fucose-1-phosphate Compound Summary. Retrieved from

Sources

Comparative Technical Guide: L-Fucose vs. L-Fucose-1-Phosphate Cellular Uptake

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Fucose and L-Fucose-1-phosphate (Fuc-1-P) represent two distinct stages of the fucose salvage pathway.[1][2] While L-Fucose is a naturally occurring monosaccharide with dedicated transport mechanisms allowing efficient cellular entry, L-Fucose-1-phosphate is a charged metabolic intermediate.

The Critical Distinction:

  • L-Fucose: Exhibits high bioavailability and cellular uptake via specific plasma membrane transporters (e.g., SLC transporters) and facilitated diffusion. It is the primary substrate for the salvage pathway.

  • L-Fucose-1-Phosphate: Exhibits negligible cellular uptake in its native form due to the negative charge of the phosphate group, which prevents passive diffusion across the lipophilic plasma membrane. It requires chemical modification (e.g., peracetylation) or specialized delivery vectors to enter the cell.

Strategic Implication: For metabolic labeling or therapeutic supplementation, L-Fucose is the standard. Fuc-1-P is only viable if the goal is to bypass the rate-limiting enzyme Fucokinase (FUK), and even then, it must be administered as a hydrophobic "prodrug" derivative to achieve uptake.

Mechanistic Insight: The Salvage Pathway & Transport Barriers

To understand the uptake disparity, one must analyze the Fucose Salvage Pathway . This pathway recycles free fucose into GDP-Fucose, the essential donor for fucosyltransferases in the Golgi.[3]

The Transport Mechanism
  • L-Fucose Entry: L-Fucose enters the cell through facilitated diffusion or secondary active transport.[1] In mammalian cells, this is often mediated by transporters such as SLC2A (GLUT) family members or specific fucose transporters (e.g., SLC35C1 is intracellular, but plasma membrane entry is often attributed to ubiquitous hexose carriers).

  • The Kinase Checkpoint: Once inside, L-Fucose is phosphorylated by Fucokinase (FUK) to form Fuc-1-P.[1][2] This is the rate-limiting step of the salvage pathway.

  • The Phosphate Barrier: Native Fuc-1-P carries a negative charge at physiological pH. The plasma membrane is impermeable to charged sugar phosphates without specific translocases (which are generally absent for Fuc-1-P on the plasma membrane).

Pathway Visualization

The following diagram illustrates the successful uptake of L-Fucose versus the membrane rejection of native Fuc-1-P.

Fucose_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cytosol Fucose_Ex L-Fucose Transporter Hexose/Fucose Transporter Fucose_Ex->Transporter High Affinity Fuc1P_Ex L-Fucose-1-P (Native) Fuc1P_Ex->Transporter No Recognition Diffusion Passive Diffusion Fuc1P_Ex->Diffusion Charge Repulsion Fuc1P_Pro L-Fucose-1-P (Peracetylated/Protected) Fuc1P_Pro->Diffusion Lipophilic Entry Fucose_In L-Fucose Transporter->Fucose_In Fuc1P_In L-Fucose-1-P Diffusion->Fuc1P_In Esterase Deprotection Fucose_In->Fuc1P_In Fucokinase (FUK) (Rate Limiting) GDP_Fuc GDP-Fucose Fuc1P_In->GDP_Fuc GDP-L-fucose Pyrophosphorylase (FPGT) Glycans Fucosylated Glycans GDP_Fuc->Glycans Golgi Transport & Fucosyltransferases

Caption: Comparison of cellular entry pathways. L-Fucose utilizes transporters, while native Fuc-1-P is blocked. Protected analogs bypass the membrane barrier and the rate-limiting kinase step.

Comparative Analysis: Performance Metrics

The following table summarizes the key operational differences between the two forms in a research or drug development context.

FeatureL-FucoseL-Fucose-1-Phosphate (Native)
Membrane Permeability High (Transporter-mediated)Negligible (Charge repulsion)
Uptake Mechanism Facilitated Diffusion / Active TransportNone (requires permeabilization)
Metabolic Entry Point Substrate for FucokinaseProduct of Fucokinase
Rate-Limiting Step Subject to FUK kinetics (saturation possible)Bypasses FUK (if intracellular)
Primary Application Metabolic labeling, Dietary supplementationEnzyme kinetics assays (cell-free), Structural biology
Required Concentration Low (µM to mM range)N/A (Does not enter cells)
Toxicity Risk Low (excess excreted)Potential accumulation if FPGT is deficient

Experimental Protocols

To validate these uptake rates, researchers typically use radioisotope tracing or Mass Spectrometry (LC-MS/MS). Below is a validated workflow for comparing uptake (or lack thereof).

Protocol: Comparative Uptake Assay (Radioactive Tracing)

Objective: Quantify the intracellular accumulation of [³H]-L-Fucose vs. [³H]-L-Fucose-1-P.

Reagents:

  • [5,6-³H]-L-Fucose (Specific Activity > 10 Ci/mmol)

  • [³H]-L-Fucose-1-P (Enzymatically synthesized or custom ordered)

  • Adherent mammalian cells (e.g., CHO, HeLa, or HEK293)

  • Scintillation fluid[4]

Workflow:

  • Seeding: Plate cells in 6-well plates (0.5 x 10⁶ cells/well) and culture overnight.

  • Starvation: Wash cells 2x with PBS and incubate in serum-free media for 1 hour to deplete intracellular fucose pools.

  • Pulse:

    • Group A: Add 1 µCi/mL [³H]-L-Fucose.

    • Group B: Add 1 µCi/mL [³H]-L-Fucose-1-P.

  • Incubation: Incubate at 37°C for defined time points (e.g., 5, 15, 30, 60 min).

  • Termination: Rapidly aspirate media and wash cells 3x with ice-cold PBS (stops transport).

  • Lysis: Add 500 µL 0.1 N NaOH/1% SDS to lyse cells.

  • Measurement: Transfer lysate to scintillation vials, add fluid, and count CPM (Counts Per Minute).

Expected Results:

  • Group A (Fucose): Linear increase in CPM over time, saturating as equilibrium is reached.

  • Group B (Fuc-1-P): CPM remains near background levels, indicating failure to cross the membrane.

Workflow Diagram

Uptake_Protocol cluster_treatment Treatment Groups Start Start: Adherent Cells (Serum Starved) GroupA Group A: Add [³H]-L-Fucose Start->GroupA GroupB Group B: Add [³H]-L-Fuc-1-P Start->GroupB Incubate Incubate 37°C (5-60 min) GroupA->Incubate GroupB->Incubate Wash Stop: Ice-Cold PBS Wash (3x) Incubate->Wash Lyse Cell Lysis (NaOH/SDS) Wash->Lyse Count Scintillation Counting (CPM) Lyse->Count

Caption: Step-by-step workflow for validating differential uptake rates using radioactive tracing.

Expert Insights & Troubleshooting

Why Use Fucose-1-Phosphate?

If Fuc-1-P does not enter cells, why is it discussed?

  • Bypassing Fucokinase: In scenarios where Fucokinase (FUK) expression is low or defective, supplying L-Fucose is ineffective.

  • Solution: Researchers use Peracetylated Fucose-1-Phosphate . The acetyl groups mask the negative charge, allowing the molecule to slip through the membrane. Once inside, non-specific esterases strip the acetyl groups, releasing active Fuc-1-P directly into the cytoplasm, bypassing the kinase step.

Data Interpretation[1][2][5][6]
  • False Positives: If you detect uptake of native Fuc-1-P, check for extracellular hydrolysis . Phosphatases in the media (e.g., from FBS) can cleave the phosphate, converting Fuc-1-P back to L-Fucose, which then enters the cell. Always use heat-inactivated serum or serum-free media.

  • False Negatives: Ensure your L-Fucose concentration is not saturating the transporter (Km for high-affinity transport is typically in the low µM range).

References

  • Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R–53R. Link

  • Lühn, K., et al. (2001). The gene defective in leukocyte adhesion deficiency II encodes a putative GDP-fucose transporter.[5][6] Nature Genetics, 28(1), 69–72.[5] Link

  • Park, D., et al. (2022). L-Fucose is a candidate monosaccharide neuromodulator and mitigates Alzheimer's synaptic deficits. BioRxiv. Link

  • Willems, A. P., et al. (2025). Cellular Fucosylation Inhibitors Based on Fluorinated Fucose-1-phosphates. Chemistry – A European Journal. Link

  • BenchChem. Tracing the Fucose Salvage Pathway with L-[2-13C]fucose. BenchChem Application Notes. Link

Sources

A Comparative Guide to the Synthesis of L-Fucose-1-Phosphate: Chemical versus Enzymatic Routes

Author: BenchChem Technical Support Team. Date: February 2026

L-Fucose-1-phosphate is a critical intermediate in the biosynthesis of GDP-L-fucose, the universal donor substrate for fucosyltransferases that play a pivotal role in a myriad of biological processes, including cell adhesion, inflammation, and cancer metastasis.[1][2] Consequently, robust and efficient methods for the synthesis of L-fucose-1-phosphate are paramount for advancing research in glycobiology and the development of novel therapeutics. This guide provides an in-depth comparison of the two primary approaches for synthesizing L-fucose-1-phosphate: traditional chemical synthesis and modern enzymatic methods. We will delve into the core principles, experimental protocols, and performance metrics of each, offering a comprehensive resource for researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

At a Glance: Key Performance Metrics

MetricChemical SynthesisEnzymatic Synthesis
Specificity Can produce both α and β anomers, but may require challenging stereocontrol.Highly specific, typically producing the biologically relevant β-L-fucose-1-phosphate.[3][4]
Yield Variable, can be high for specific steps but overall multi-step yields can be lower. A 63% overall yield for β-L-fucopyranosyl phosphate has been reported.[5]Generally high, with yields for enzymatic phosphorylation steps often exceeding 90%.[6]
Reaction Conditions Often requires anhydrous solvents, inert atmospheres, and extreme temperatures. Involves the use of potentially hazardous reagents and catalysts.Occurs in aqueous buffers at or near physiological pH and temperature. Environmentally benign.[7]
Scalability Has been demonstrated on a gram scale.[5]Readily scalable, with examples of gram-scale production of the downstream product GDP-L-fucose.[[“]]
Purification Often involves multiple chromatographic steps to remove byproducts and unreacted starting materials.Generally simpler, often involving protein removal followed by ion-exchange or size-exclusion chromatography.[6][9]
Cost-Effectiveness Can be labor-intensive due to multiple steps. Reagents and catalysts can be expensive.The primary cost is often associated with the enzymes and nucleotide cofactors (e.g., ATP), though enzyme recycling and cofactor regeneration systems can mitigate this.[9][10]

The Chemical Approach: Precision at the Cost of Complexity

Chemical synthesis offers a powerful and versatile platform for accessing a wide array of phosphorylated sugars, including L-fucose-1-phosphate. This approach provides the flexibility to introduce non-natural modifications and can be adapted to produce either the α or β anomer. However, this versatility comes at the cost of increased complexity, often requiring a multi-step reaction sequence involving protection, phosphorylation, and deprotection steps.

A common strategy for the chemical synthesis of β-L-fucose-1-phosphate involves the use of a Koenigs-Knorr-like glycosylation.[5] This method leverages the participation of a neighboring group at the C-2 position of the fucose ring to direct the stereoselective formation of the β-glycosidic linkage with the phosphate donor.

Illustrative Chemical Synthesis Workflow

L_Fucose L-Fucose Protected_Fucose Protected Fucose (e.g., Acetylated) L_Fucose->Protected_Fucose Protection Glycosyl_Bromide Glycosyl Bromide Protected_Fucose->Glycosyl_Bromide Bromination Phosphorylated_Intermediate Protected Fuc-1-P Glycosyl_Bromide->Phosphorylated_Intermediate Phosphorylation (e.g., with silver dibenzyl phosphate) Final_Product β-L-Fucose-1-Phosphate Phosphorylated_Intermediate->Final_Product Deprotection

Caption: A generalized workflow for the chemical synthesis of β-L-Fucose-1-Phosphate.

Representative Chemical Synthesis Protocol

The following is a conceptual protocol based on established chemical synthesis principles for fucosylated compounds.[11][12][13]

  • Protection of Hydroxyl Groups: L-fucose is first per-acetylated by reacting with acetic anhydride in pyridine to protect all hydroxyl groups. This prevents unwanted side reactions during the subsequent phosphorylation step.

  • Formation of the Glycosyl Halide: The per-acetylated fucose is then treated with a bromine source, such as hydrogen bromide in acetic acid, to form the anomeric glycosyl bromide. This is a key reactive intermediate.

  • Phosphorylation: The glycosyl bromide is reacted with a phosphate donor, for instance, silver dibenzyl phosphate, in an anhydrous solvent. The neighboring acetyl group at C-2 participates in the reaction to favor the formation of the β-anomer.

  • Deprotection: The protecting groups (acetyl and benzyl) are removed to yield the final product, β-L-fucose-1-phosphate. This typically involves a two-step process: hydrogenolysis to remove the benzyl groups from the phosphate, followed by treatment with a base like sodium methoxide to remove the acetyl groups from the sugar ring.

  • Purification: The final product is purified using chromatographic techniques, such as ion-exchange chromatography, to separate it from unreacted starting materials and byproducts.

The Enzymatic Advantage: Specificity, Simplicity, and Sustainability

Enzymatic synthesis provides an elegant and highly efficient alternative to chemical methods for producing L-fucose-1-phosphate. This approach harnesses the remarkable specificity of enzymes to catalyze the direct phosphorylation of L-fucose, typically at the anomeric position, under mild, aqueous conditions.[7] This route is not only more environmentally friendly but also often results in higher yields of the desired stereoisomer, obviating the need for complex protecting group chemistry.

The key enzyme in this process is L-fucokinase (Fuc-K) , which catalyzes the transfer of a phosphate group from a donor, usually adenosine triphosphate (ATP), to the 1-hydroxyl group of L-fucose, yielding β-L-fucose-1-phosphate and adenosine diphosphate (ADP).[3][4] In some organisms, such as Bacteroides fragilis, this kinase activity is part of a bifunctional enzyme, L-fucokinase/GDP-fucose pyrophosphorylase (FKP) , which can further convert L-fucose-1-phosphate to GDP-L-fucose in the presence of guanosine triphosphate (GTP).[6][14][15]

Enzymatic Synthesis Pathway

cluster_enzymatic Enzymatic Synthesis L_Fucose L-Fucose Fuc_K L-Fucokinase (Fuc-K) L_Fucose->Fuc_K ATP ATP ATP->Fuc_K Final_Product β-L-Fucose-1-Phosphate Fuc_K->Final_Product ADP ADP Fuc_K->ADP

Caption: The enzymatic synthesis of β-L-Fucose-1-Phosphate catalyzed by L-Fucokinase.

A Practical Enzymatic Synthesis Protocol

This protocol is a representative example of an enzymatic synthesis of L-fucose-1-phosphate.

  • Reaction Setup: In a suitable reaction vessel, combine a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5), L-fucose, ATP, and a divalent cation such as MgCl₂, which is essential for the kinase activity.

  • Enzyme Addition: Initiate the reaction by adding a purified preparation of L-fucokinase or the bifunctional FKP enzyme.[6]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme, typically between 25°C and 37°C, with gentle agitation.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of L-fucose and the formation of L-fucose-1-phosphate.

  • Reaction Quenching and Enzyme Removal: Once the reaction has reached completion, it can be quenched by boiling or by adding a solvent such as ethanol. The enzyme can then be removed by centrifugation or ultrafiltration.

  • Purification: The L-fucose-1-phosphate can be purified from the reaction mixture using anion-exchange chromatography to separate the negatively charged product from unreacted L-fucose and other reaction components.[6]

Concluding Remarks for the Modern Researcher

The choice between chemical and enzymatic synthesis of L-fucose-1-phosphate ultimately depends on the specific goals of the research. Chemical synthesis offers unparalleled flexibility for creating novel analogs and can be advantageous when non-natural stereoisomers are desired. However, for the production of the biologically relevant β-L-fucose-1-phosphate, enzymatic synthesis presents a compelling case. Its high specificity, mild reaction conditions, and often simpler purification protocols make it a more efficient and sustainable choice for many applications.[7][16] As the availability of recombinant enzymes continues to expand and the costs of cofactors are mitigated through regeneration systems, enzymatic methods are poised to become the preferred route for the synthesis of L-fucose-1-phosphate and other essential sugar nucleotides in the years to come.

References

  • U.S. Patent 6,713,287 B1, "Enzymatic synthesis of L-fucose and L-fucose analogs," Google Patents.

  • "Fucokinase," Wikipedia.

  • "fkp - L-fucokinase/L-fucose-1-P guanylyltransferase - Bacteroides fragilis," UniProtKB.

  • Coy, J. F., et al. (2009). "Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan derivatives," PNAS.

  • Niemelä, J., et al. (2006). "Differential gene expression of GDP-L-fucose-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII," APMIS.

  • "L-fuculokinase-catalyzed phosphorylation and its use for the straightforward synthesis of L-fuculose-1-phosphate," ResearchGate.

  • Mahour, R., et al. (2021). "Multi-enzyme Cascades for the In Vitro Synthesis of Guanosine Diphosphate L-Fucose," ChemCatChem.

  • Nunez, H. A., et al. (1981). "The synthesis and characterization of α- and (β-L-fucopyranosyl phosphates and GDP fucose," Canadian Journal of Chemistry.

  • Thorson, J. S., et al. (2010). "Natural Product Sugar Biosynthesis and Enzymatic Glycodiversification," PMC.

  • Ishihara, H., et al. (1968). "The metabolism of L-fucose. 3. The enzymatic synthesis of beta-L-fucose 1-phosphate," PubMed.

  • Coy, J. F., et al. (2009). "Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan derivatives," PMC - NIH.

  • "Chemical Synthesis of Fucosylated Chondroitin Sulfate Tetrasaccharide with Fucosyl Branch at the 6-OH of GalNAc Residue," MDPI.

  • "Kilogram scale chemical synthesis of 2′-fucosyllactose," ResearchGate.

  • "Schematic diagram of GDP-L-fucose synthesis," ResearchGate.

  • "Use of Crithidia fasciculata extract for the facile enzymatic synthesis of GDP-L-[3H]Fucose," Glycobiology.

  • Becker, D. J., & Lowe, J. B. (2003). "Fucose: biosynthesis and biological function in mammals," Glycobiology.

  • Lee, W.-H., et al. (2019). "Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme," NIH.

  • "Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and Lacto-N-fucopentaose V," PMC.

  • "Enzymatic large-scale preparation of GDP–fucose using l-fucose pyrophosphorylase (FKP)," ResearchGate.

  • "(PDF) Enzymatic synthesis using glycoside phosphorylases," ResearchGate.

  • "(PDF) The Metabolism of l-Fucose," ResearchGate.

  • "Chemoenzymatic synthesis of GDP-L-fucose and the Lewis X glycan derivatives," ResearchGate.

  • Adelhorst, K., & Whitesides, G. M. (1993). "Large-scale synthesis of beta-L-fucopyranosyl phosphate and the preparation of GDP-beta-L-fucose," PubMed.

  • "Chemical Strategies to Custom-Modify α(1→3)-Fucosylated Glycan Motifs of the Human Glycocalyx," PMC.

  • "The advantages and disadvantages of the use of different methods in SLs production," ResearchGate.

  • "Phosphates as Assisting Groups in Glycan Synthesis," ACS Central Science.

  • Leck, J. R., & Wiese, T. J. (2004). "Purification and characterization of the L-fucose transporter," PubMed.

  • "Purification, crystallization and preliminary X-ray characterization of the human GTP fucose pyrophosphorylase," PMC.

  • Liu, Y., et al. (2015). "Facile enzymatic synthesis of sugar 1-phosphates as substrates for phosphorylases using anomeric kinases," PubMed.

  • "Gram‐Scale Production of GDP‐β‐l‐fucose with Multi‐Enzyme Cascades in a Repetitive‐Batch Mode," Consensus.

  • "L-Fucose Biosynthesis Efficiency Enhanced via Metabolic Engineering Strategies," BENTHAM SCIENCE PUBLISHERS.

  • "An Engineered Multi-Enzyme Cascade with Low-Cost ATP Regeneration for Efficient D-Allulose Production from D-Fructose," MDPI.

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A Researcher's Guide to Fucose-1-Phosphate Quantification: Selecting and Utilizing Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of reference standards and quantification methodologies for fucose-1-phosphate. Moving beyond a simple listing of products, we will explore the causality behind experimental choices, empowering researchers to select the most appropriate standards and methods for their specific needs.

The Cornerstone of Quantification: The Reference Standard

In any quantitative analytical workflow, the reference standard is the ultimate anchor of accuracy.[3][4] It serves as the benchmark against which all unknown samples are measured. For a metabolite like fucose-1-phosphate, a high-quality reference standard is non-negotiable. Its role is multifaceted:

  • Identity Confirmation: Ensures the peak detected in a complex biological matrix is unequivocally Fuc-1-P.

  • Accurate Quantification: Enables the creation of a standard curve to convert instrumental signals into absolute concentrations.[3]

  • Method Validation: Crucial for assessing method performance characteristics such as accuracy, precision, linearity, and the limits of detection (LOD) and quantification (LOQ).[5]

  • Inter-laboratory Reproducibility: The use of consistent, well-characterized standards allows for the harmonization and comparison of data generated across different studies, instruments, and laboratories.[3][6]

The ideal reference standard should possess the highest possible purity, be structurally verified (typically by NMR and mass spectrometry), and come with a comprehensive Certificate of Analysis (CoA) detailing its characterization and any residual impurities.

Commercially Available Fucose-1-Phosphate Standards: A Comparative Overview

Several vendors offer fucose-1-phosphate as a chemical standard. While most provide high-purity compounds, it is essential to scrutinize the accompanying documentation to ensure it meets the rigorous demands of quantitative analysis. Below is a comparison of representative commercial offerings.

Supplier Product Name CAS Number Purity Form Key Considerations
BOC Sciences β-L-Fucose-1-phosphate16562-59-7≥98%SolidProvides basic specifications; researchers should request a detailed CoA.[]
Santa Cruz Biotechnology β-L-Fucose 1-phosphate bis(cyclohexylammonium) salt40591-57-9≥98%SolidOffered as a salt, which may improve stability but requires careful calculation of the free acid molecular weight for concentration determination.[8]
Omicron Biochemicals, Inc. L-fucose-1-phosphate (disodium salt)374726-44-0High PuritySolidProvided as a disodium salt; the vendor specializes in carbohydrates and isotopes, suggesting strong characterization.[9]

Note: This table is not exhaustive and is intended for illustrative purposes. Researchers should always obtain the latest specifications and Certificate of Analysis directly from the supplier before purchase.

Quantification Methodologies: Choosing the Right Tool for the Job

The choice of analytical technique is dictated by the required sensitivity, specificity, throughput, and the nature of the sample matrix. For fucose-1-phosphate, the two most common approaches are enzymatic assays and liquid chromatography-mass spectrometry (LC-MS).

Enzymatic Assays

Enzymatic assays offer a relatively simple and cost-effective method for quantification. The principle often relies on the L-fucose dehydrogenase-catalyzed oxidation of L-fucose, which is produced from Fuc-1-P by a phosphatase. The reaction reduces NADP+ to NADPH, and the increase in absorbance at 340 nm is proportional to the amount of fucose.[10]

Advantages:

  • High specificity if the enzymes used are selective.

  • Lower instrument cost compared to LC-MS.

  • Can be adapted to high-throughput microplate formats.[10]

Disadvantages:

  • Indirect measurement of Fuc-1-P requires enzymatic conversion, introducing potential variability.

  • Susceptible to interference from other compounds in the sample that absorb at 340 nm or affect enzyme activity.

  • Generally lower sensitivity than LC-MS methods.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has become the gold standard for metabolite quantification due to its exceptional sensitivity and specificity.[11] This technique physically separates Fuc-1-P from other molecules in the sample before detection and quantification by a mass spectrometer.

Advantages:

  • High Specificity: The combination of chromatographic retention time and mass-to-charge ratio (m/z) provides very high confidence in analyte identification. For even greater specificity, tandem MS (MS/MS) can be used, monitoring a specific fragmentation of the Fuc-1-P molecule.[12][13]

  • High Sensitivity: Capable of detecting metabolites down to the femtomole range.[5]

  • Multiplexing: Can simultaneously quantify multiple metabolites in a single run.

Disadvantages:

  • High initial instrument cost and maintenance expenses.

  • Requires significant expertise in method development and data analysis.

  • Susceptible to matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte. The use of a stable isotope-labeled internal standard is the most effective way to correct for this.[14][15]

Performance Comparison
Parameter Enzymatic Assay LC-MS / LC-MS/MS
Specificity Moderate to HighVery High
Sensitivity (LOD/LOQ) Micromolar (µM) rangeFemtomole (fmol) to Picomole (pmol) range[5]
Throughput High (microplate format)Moderate to High (with UHPLC)
Matrix Effect Susceptibility High (enzyme inhibitors, absorbing compounds)High (ionization suppression/enhancement)
Cost (Instrument) LowHigh
Expertise Required Low to ModerateHigh

Experimental Workflow: LC-MS/MS Quantification of Fucose-1-Phosphate

This section provides a representative workflow for the quantification of Fuc-1-P in a cell lysate sample using an external calibration curve generated from a commercial reference standard.

Workflow Visualization

Fuc1P_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing std_prep 1. Prepare Standard Curve (Serial dilution of commercial Fuc-1-P) extraction 3. Metabolite Extraction (e.g., Cold Methanol/Acetonitrile) sample_prep 2. Cell Lysate Preparation (e.g., Sonication, Homogenization) sample_prep->extraction centrifuge 4. Pellet Proteins (Centrifugation) extraction->centrifuge supernatant 5. Collect Supernatant (Contains Fuc-1-P) centrifuge->supernatant lc 6. Chromatographic Separation (HILIC or Ion-Pair RP-LC) supernatant->lc ms 7. Mass Spectrometry Detection (ESI- in MRM mode) lc->ms peak_int 8. Peak Integration ms->peak_int cal_curve 9. Generate Calibration Curve (Peak Area vs. Concentration) peak_int->cal_curve quant 10. Quantify Fuc-1-P in Samples cal_curve->quant

Caption: LC-MS/MS workflow for Fucose-1-Phosphate quantification.

Step-by-Step Protocol

1. Preparation of Fucose-1-Phosphate Standard Stock and Calibration Curve: a. Allow the commercial Fuc-1-P standard to equilibrate to room temperature before opening. b. Accurately weigh a precise amount of the standard and dissolve it in a known volume of high-purity water or a suitable buffer to create a concentrated stock solution (e.g., 1 mg/mL). Causality: Accurate weighing is critical for the final concentration accuracy. c. Perform serial dilutions of the stock solution with the same solvent used for sample extraction (e.g., 50% Methanol) to prepare a series of calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).

2. Sample Preparation (from adherent cells): a. Wash cell monolayer twice with ice-cold phosphate-buffered saline (PBS). b. Add a specific volume of ice-cold extraction solvent (e.g., 80% methanol) to the plate. Causality: Cold solvent quenches metabolic activity instantly, preventing Fuc-1-P degradation. c. Scrape the cells and collect the cell suspension into a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 20 minutes to ensure complete cell lysis and protein precipitation. e. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. f. Carefully collect the supernatant, which contains the polar metabolites including Fuc-1-P, for LC-MS/MS analysis.

3. LC-MS/MS Analysis: a. Chromatography: Use a column suitable for polar analytes. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for phosphorylated sugars.[5] An alternative is ion-pair reversed-phase chromatography.[11]

  • Example Column: Waters ACQUITY UPLC BEH Amide column.
  • Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0.
  • Mobile Phase B: Acetonitrile.
  • Gradient: Start at high %B, then gradually decrease %B to elute polar compounds. b. Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Causality: The phosphate group on Fuc-1-P is readily deprotonated, making it highly sensitive in negative ion mode.
  • Parent Ion (Q1): m/z 243.0 (for [M-H]⁻).
  • Fragment Ion (Q3 for MRM): Monitor characteristic fragments such as m/z 96.9 (PO₃⁻) or m/z 79.0 (PO₂⁻). Causality: Using Multiple Reaction Monitoring (MRM) enhances specificity and sensitivity by filtering out noise.

4. Data Analysis: a. Integrate the peak area for the Fuc-1-P MRM transition in both the standards and the unknown samples. b. Plot the peak area of the standards against their known concentrations to generate a linear calibration curve. c. Use the regression equation from the calibration curve to calculate the concentration of Fuc-1-P in the unknown samples based on their measured peak areas.

Conclusion and Future Outlook

The accurate quantification of fucose-1-phosphate is an achievable goal that hinges on the synergistic combination of a high-purity, well-characterized reference standard and a carefully validated analytical method. While enzymatic assays provide a accessible option for some applications, LC-MS/MS stands as the definitive method for sensitive and specific quantification in complex biological matrices.

As research in fucosylation pathways continues to expand, the demand for even more robust analytical tools will grow. The development of certified reference materials (CRMs) and stable isotope-labeled internal standards for fucose-1-phosphate will be crucial steps in further enhancing the accuracy and inter-laboratory comparability of these critical measurements, ultimately leading to more reliable and impactful scientific discoveries.

References

  • How Mass Spectrometry Reference Standards Help Validate Your Data. (2025, December 22). Vertex AI Search.
  • Internal Standard Sets for Reliable Metabolomic Analysis. (2025, October 27). IROA Technologies.
  • What is the Reference Standard for Metabolites?. (2024, February 19). SlideServe.
  • Reference Standardization for Quantification and Harmoniz
  • A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry. Thermo Fisher Scientific.
  • L-fucose - Enzym
  • US6713287B1 - Enzymatic synthesis of L-fucose and L-fucose analogs.
  • CAS 16562-59-7 (β-L-Fucose-1-phosph
  • Fucose ELISA Kits. Biocompare.
  • Analysis of Fructose 1, 6-Diphosphate in Fermentation Broth Using Ion Chromatography. (2015, September 26). Walsh Medical Media.
  • l-fucose - assay procedure. Megazyme.
  • Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme. (2019, December 5). NIH.
  • l-Fucose Analytical Standard. dsm-firmenich.
  • Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan deriv
  • Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM. PMC - PubMed Central.
  • Fucose: biosynthesis and biological function in mammals. (2003, July 15). Glycobiology - Oxford Academic.
  • The synthesis and characterization of α- and (β-L-fucopyranosyl phosphates and GDP fucose. Canadian Journal of Chemistry.
  • efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. (2022, May 13). Journal of Experimental Botany - Oxford Academic.
  • Profiling of Endogenous Metabolites Using Time-of-Flight LC/MS with Ion-Pair Reverse Phase Chrom
  • β-L-Fucose 1-phosphate bis(cyclohexylammonium) salt | CAS 40591-57-9. SCBT.
  • Optimized Fragmentation for Quantitative Analysis of Fucosylated N-Glycoproteins by LC-MS-MRM. (2019, July 16). PubMed.
  • L-fucose-1-phosphate (disodium salt). (2024, February 1). Omicron Biochemicals, Inc..
  • Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan deriv
  • An LC-MS/MS Approach for Determining Glycosidic Linkages. eScholarship.
  • L-(−)-Fucose analytical standard 2438-80-4. Sigma-Aldrich.
  • JPH064038B2 - L-fucose quantification method.
  • Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosph
  • Cellular Fucosylation Inhibitors Based on Fluorinated Fucose-1-phosph
  • Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosph

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Safety Operating Guide

Safe Disposal and Handling Protocol: L-Fucose-1-Phosphate Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

L-Fucose-1-phosphate disodium salt (CAS: 374726-44-0 or similar derivatives) is generally classified as non-hazardous under GHS and OSHA standards. However, "non-hazardous" does not imply "drain-safe."

Core Directive: Do not dispose of this substance down the laboratory sink. While not acutely toxic, phosphorylated sugars act as high-nutrient substrates for bacterial growth, significantly increasing Biological Oxygen Demand (BOD) in wastewater systems. This can lead to regulatory fines and biofilm proliferation in facility plumbing.

Disposal Method: Collect as Non-Hazardous Chemical Waste in a designated solid waste container.

Technical Profile & Hazard Assessment

To make informed disposal decisions, we must understand the physicochemical properties of the analyte.

PropertyDataRelevance to Disposal
Chemical Nature Phosphorylated Sugar (Disodium Salt)High nutrient load; readily biodegradable.
Physical State White Crystalline PowderHigh dust potential; requires particulate containment.
Solubility Highly Water SolubleMobile in environment; difficult to contain if spilled in wet areas.[1]
pH (1% Solution) ~6.0 - 8.0 (Neutral)No neutralization required prior to disposal.
Stability Stable under normal conditionsNo segregation from oxidizers/reducers usually required.[2]
GHS Classification Not Classified / Non-HazardousCan be co-mingled with other non-hazardous solids.

Detailed Disposal Procedures

This protocol adheres to EPA RCRA guidelines for "Solid Waste" management and ACS Prudent Practices for laboratory waste.

Protocol A: Solid Waste (Preferred)

Use this workflow for expired reagents, excess dry powder, or spill cleanup residues.

  • Segregation: Do not mix with acute toxins, carcinogens, or heavy metals. Keep the waste stream "Non-Hazardous" to reduce disposal costs.

  • Containerization:

    • Select a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

    • Ensure the container is clean and dry.[3][4][5]

  • Transfer:

    • Transfer the powder carefully to avoid dust generation.

    • Pro Tip: If the original reagent bottle is <500g and expired, you may discard the entire bottle into the waste drum without emptying it, provided the lid is taped shut.

  • Labeling: Apply a standard hazardous waste label. Even if non-hazardous, it must be tracked.

    • Contents: "L-Fucose-1-phosphate disodium salt"[6]

    • Hazard Checkbox: Select "None" or "Non-Regulated."

    • State: Solid.[1][2][7]

Protocol B: Liquid Waste (Aqueous Solutions)

Use this workflow if the substance is already dissolved in buffers or media.

  • Assessment: Check if the solution contains other hazardous additives (e.g., Sodium Azide, heavy metals).

    • If Yes: Dispose based on the most hazardous component.

    • If No (Pure aqueous solution): Proceed to step 2.

  • Consolidation: Pour into the lab's "Aqueous Non-Hazardous" waste carboy.

  • Prohibition: Do NOT pour down the sink unless your facility has a specific permit for high-BOD sugar wastes.

Protocol C: Empty Containers (RCRA "Empty")

How to handle the original bottle after use.

  • Definition: A container is "RCRA Empty" when all wastes have been removed by normal means (pouring/scraping) and <3% by weight remains.[4][8]

  • Rinsing: Triple-rinse the bottle with water. Collect the rinsate into the Liquid Waste stream (Protocol B).

  • Defacing: Cross out the original label using a bold marker.

  • Final Disposal: The rinsed, defaced bottle can be recycled or placed in regular trash (glass/plastic) depending on local municipal rules.

Visual Workflows

Figure 1: Disposal Decision Matrix

This logic flow ensures compliance with both safety and environmental regulations.

DisposalLogic Start Waste Generated: L-Fucose-1-phosphate StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath NonHazSolid Containerize as Non-Hazardous Solid Waste SolidPath->NonHazSolid ContamCheck Contains other Hazardous Chemicals? LiquidPath->ContamCheck HazWaste Dispose as Hazardous Waste (Tag with specific hazard) ContamCheck->HazWaste Yes NonHazLiquid Containerize as Aqueous Non-Hazardous Waste ContamCheck->NonHazLiquid No Drain Drain Disposal (ONLY with EHS Approval) NonHazLiquid->Drain Prohibited without Permit

Figure 1: Decision matrix for segregating L-Fucose-1-phosphate waste streams based on physical state and co-contaminants.

Figure 2: The "Why" - Environmental Impact

Why do we ban sugar phosphates from the drain? This diagram illustrates the downstream effects.

EnvironmentalImpact Source Sugar Phosphate Down Drain NutrientLoad High Nutrient Load (Carbon/Phosphorus) Source->NutrientLoad BacterialBloom Rapid Bacterial Growth (Biofilm Formation) NutrientLoad->BacterialBloom OxygenDepletion High BOD (Oxygen Depletion) BacterialBloom->OxygenDepletion Clog Plumbing Clogs (Bio-fouling) BacterialBloom->Clog Hypoxia Aquatic Hypoxia (Fish Kills) OxygenDepletion->Hypoxia

Figure 2: The Eutrophication Pathway. Disposal of sugar phosphates into wastewater accelerates bacterial growth, leading to oxygen depletion and infrastructure damage.

Emergency Procedures (Spills)

In the event of a powder spill on the bench or floor:

  • PPE: Wear standard nitrile gloves, lab coat, and safety glasses. Respiratory protection (N95) is recommended if a significant dust cloud is generated.

  • Containment: Cover the spill with damp paper towels to prevent dust from becoming airborne.

  • Cleanup:

    • Sweep up the damp material using a dustpan and brush.

    • Place waste into a sealable plastic bag.

    • Label as "Non-Hazardous Debris" and place in the solid waste bin.

  • Decontamination: Wipe the surface with water followed by 70% ethanol to remove sticky sugar residues.

References

  • American Chemical Society (ACS). (2023). Hazardous Waste and Disposal Considerations.[1][5][8][9][10][11][12] ACS Center for Lab Safety. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[13][Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[9] National Academies Press. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.